GAK inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H23N3O3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2R,6S)-4-[5-(3,4-dimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C20H23N3O3S/c1-12-10-23(11-13(2)26-12)20-19-16(22-27-20)7-6-15(21-19)14-5-8-17(24-3)18(9-14)25-4/h5-9,12-13H,10-11H2,1-4H3/t12-,13+ |
InChI Key |
BVEGTKGHXUUTRR-BETUJISGSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=C3C(=NS2)C=CC(=N3)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C(=NS2)C=CC(=N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Novel GAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel inhibitors targeting Cyclin G-Associated Kinase (GAK). GAK, a serine/threonine kinase, plays a crucial role in cellular trafficking by regulating clathrin-mediated endocytosis. Its involvement in various pathological processes, including viral infections, cancer, and neurodegenerative disorders, has positioned it as an attractive therapeutic target. This document details the key chemical scaffolds of GAK inhibitors, their structure-activity relationships (SAR), quantitative biological data, and the experimental protocols utilized in their development.
Introduction to GAK and its Role in Disease
Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed enzyme involved in the uncoating of clathrin-coated vesicles, a critical step in endocytosis. It functions by phosphorylating the μ subunits of adaptor protein complexes AP1 and AP2.[1][2] This activity is essential for the recycling of clathrin and adaptor proteins, enabling continuous rounds of vesicle formation and cargo transport.
The multifaceted role of GAK extends to various disease states:
-
Viral Infections: GAK is a key host factor for the entry and assembly of several viruses, including Hepatitis C Virus (HCV), Dengue virus, and Ebola virus.[3][4] By inhibiting GAK, the viral life cycle can be disrupted at these crucial stages.
-
Cancer: Overexpression of GAK has been observed in certain cancers, such as Diffuse Large B-cell Lymphoma (DLBCL) and chordoma, where it is implicated in cell cycle progression and proliferation.[5][6]
-
Parkinson's Disease: Genome-wide association studies (GWAS) have linked single nucleotide polymorphisms in the GAK gene to an increased risk of developing Parkinson's disease.[7]
The therapeutic potential of targeting GAK has driven significant efforts in the discovery and development of small molecule inhibitors.
Key Chemical Scaffolds of GAK Inhibitors
Two primary chemical scaffolds have emerged as promising starting points for the development of potent and selective GAK inhibitors: 4-anilinoquin(az)olines and isothiazolo[5,4-b]pyridines.
The 4-anilinoquinoline and 4-anilinoquinazoline cores are well-established kinase inhibitor scaffolds.[5][8][9] Modifications to both the quin(az)oline ring system and the aniline moiety have been explored to optimize potency and selectivity for GAK.
A notable example from this class is SGC-GAK-1 , a potent and selective chemical probe for GAK.[7][10]
Researchers have identified isothiazolo[5,4-b]pyridines as a distinct class of selective GAK inhibitors.[11][12] These compounds act as ATP-competitive inhibitors and have demonstrated antiviral activity, particularly against HCV, by inhibiting both viral entry and assembly.[12]
Quantitative Data of Novel GAK Inhibitors
The following tables summarize the in vitro binding affinities and cellular potencies of representative GAK inhibitors from the two major chemical classes.
Table 1: In Vitro Binding Affinity and Potency of 4-Anilinoquin(az)oline GAK Inhibitors
| Compound | GAK Ki (nM) | GAK Kd (nM) | Cellular IC50 (nM) | Reference(s) |
| SGC-GAK-1 | 3.1 | 1.9 | 110 (NanoBRET) | [7][10][13][14] |
| GAK inhibitor 49 | 0.54 | - | 56 | [13] |
| EPHA2/GAK-IN-1 | - | 19.2 | - | [13] |
Table 2: In Vitro Binding Affinity and Potency of Isothiazolo[5,4-b]pyridine GAK Inhibitors
| Compound | GAK Kd (nM) | Antiviral EC50 (µM) | Virus | Reference(s) |
| Compound 1 | 8.3 | - | HCV | [12] |
| Compound 2 | 8.9 | - | HCV | [12] |
| Compound 51 | 8.9 | low µM | DENV, EBOV, CHIKV | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery and characterization of GAK inhibitors.
High-throughput screening (HTS) is a crucial first step in identifying novel GAK inhibitors. The KINOMEscan™ platform is a widely used competition binding assay.[3][16][17]
KINOMEscan™ Assay Protocol:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged GAK enzyme.
-
Procedure: a. T7 phage particles displaying the GAK kinase are incubated with the immobilized ligand and the test compound. b. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag. c. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.
-
Data Analysis: The results are typically reported as percent of control, and hits are selected for further characterization, including the determination of the dissociation constant (Kd).
The NanoBRET™ Target Engagement Intracellular Kinase Assay is used to quantify the apparent affinity of test compounds for GAK within living cells.[18][19]
NanoBRET™ GAK Target Engagement Assay Protocol:
-
Cell Preparation: a. HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-GAK fusion protein. b. Transfected cells are harvested, washed, and resuspended in Opti-MEM reduced serum medium.
-
Assay Procedure: a. A NanoBRET™ tracer, a fluorescently labeled promiscuous kinase inhibitor, is added to the cell suspension at a fixed concentration. b. The test compound is then added in a serial dilution. c. The plate is incubated at 37°C in a CO2 incubator for a specified period (e.g., 2 hours).
-
Signal Detection: a. NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added. b. The bioluminescence resonance energy transfer (BRET) signal and NanoLuc® luminescence are measured using a plate reader.
-
Data Analysis: The BRET ratio is calculated, and the data are plotted to determine the IC50 value, representing the concentration of the test compound that displaces 50% of the tracer.
The synthesis of 4-anilinoquinoline GAK inhibitors typically involves a nucleophilic aromatic substitution reaction.[7]
General Synthetic Scheme:
Detailed Protocol for the Synthesis of 6-Bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (SGC-GAK-1):
-
Reaction Setup: A mixture of 6-bromo-4-chloroquinoline (1.0 equivalent), 3,4,5-trimethoxyaniline (1.1 equivalents), and diisopropylethylamine (i-Pr2NEt; 2.5 equivalents) is suspended in ethanol.
-
Reaction Conditions: The reaction mixture is heated at reflux for 18 hours.
-
Purification: The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by a gradient of methanol in ethyl acetate.
-
Final Product: The solvent is removed under reduced pressure to yield the final product.
This assay measures the ability of a compound to inhibit the enzymatic activity of GAK.
General Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing recombinant GAK enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), and the test inhibitor at various concentrations in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-Based Assay: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: The data are analyzed to determine the IC50 value of the inhibitor.
GAK Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving GAK and a typical workflow for GAK inhibitor discovery.
Caption: GAK's role in clathrin-mediated endocytosis.
Caption: GAK's involvement in viral entry via endocytosis.
Caption: A typical workflow for GAK inhibitor development.
Conclusion
The discovery and synthesis of novel GAK inhibitors represent a promising avenue for the development of new therapeutics for a range of diseases. The 4-anilinoquin(az)oline and isothiazolo[5,4-b]pyridine scaffolds have proven to be fertile ground for the identification of potent and selective inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the continued development of GAK-targeted therapies. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical evaluation.
References
- 1. Conformational Regulation of AP1 and AP2 Clathrin Adaptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]
- 5. biorxiv.org [biorxiv.org]
- 6. GAK (protein) - Wikipedia [en.wikipedia.org]
- 7. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Canonical Interaction of Cyclin G–associated Kinase with Adaptor Protein 1 Regulates Lysosomal Enzyme Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Visual arrestin interaction with clathrin adaptor AP-2 regulates photoreceptor survival in the vertebrate retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 18. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 19. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
Investigating the Therapeutic Potential of GAK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of kinase drug discovery is in a perpetual state of evolution, with researchers continually identifying novel targets that hold the key to treating a myriad of diseases. Cyclin G-associated kinase (GAK), a serine/threonine kinase, has emerged as a compelling target with multifaceted roles in cellular homeostasis and pathology. Its involvement in clathrin-mediated endocytosis, viral life cycles, and cell cycle regulation has positioned GAK as a promising node for therapeutic intervention in oncology and infectious diseases.
This technical guide provides an in-depth exploration of the therapeutic potential of GAK inhibitors. Due to the absence of a universally designated "GAK inhibitor 2" in scientific literature, this document will focus on SGC-GAK-1 , a well-characterized and highly selective chemical probe, as a representative GAK inhibitor. Data for other notable GAK inhibitors are included for comparative analysis, offering a broader perspective on the structure-activity relationships and therapeutic opportunities within this target class.
This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and a visual representation of the core signaling pathways to facilitate further investigation into this promising therapeutic target.
Cyclin G-Associated Kinase (GAK): A Multifunctional Kinase
GAK is a 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family, which also includes adaptor-associated kinase 1 (AAK1), BMP-2 inducible kinase (BIKE), and serine/threonine kinase 16 (STK16).[1] GAK is ubiquitously expressed and plays a crucial role in the uncoating of clathrin-coated vesicles, a fundamental process in intracellular trafficking.[1] Beyond this homeostatic function, GAK has been implicated in several pathological processes:
-
Viral Infections: GAK is a critical host factor for the entry and assembly of several viruses, including Hepatitis C virus (HCV) and Dengue virus (DENV).[2][3] By interfering with clathrin-mediated processes, GAK inhibitors can disrupt the viral life cycle at two distinct stages.[3]
-
Cancer: GAK is overexpressed in certain cancers, such as osteosarcoma and prostate cancer, where it contributes to proliferation and survival.[1] Notably, GAK expression levels have been positively correlated with the Gleason score in prostate cancer.[1] Recent studies have also identified GAK as a critical dependency for successful mitosis in Diffuse Large B-Cell Lymphoma (DLBCL), particularly in tumors with retinoblastoma (RB) loss of function.[4][5][6]
-
Neurodegenerative Diseases: Genome-wide association studies (GWAS) have linked single nucleotide polymorphisms in the GAK gene to an increased risk of Parkinson's disease.[1]
The diverse roles of GAK in both normal physiology and disease underscore the therapeutic potential of developing selective inhibitors.
Quantitative Data on GAK Inhibitors
The development of potent and selective GAK inhibitors is crucial for elucidating its biological functions and validating its therapeutic potential. This section presents quantitative data for SGC-GAK-1 and other noteworthy GAK inhibitors.
Table 1: In Vitro Potency and Selectivity of GAK Inhibitors
| Compound | Target | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) | Selectivity Notes | Reference(s) |
| SGC-GAK-1 | GAK | - | 3.1 | 1.9 | - | >16,000-fold selective over other NAK family members (AAK1, STK16).[7][8] Off-targets include RIPK2 (Kd=110 nM), ADCK3 (Kd=190 nM), and NLK (Kd=520 nM).[8] | [8][9] |
| This compound (Compound 14g) | GAK | - | - | - | 24 | - | [2][10] |
| GAK inhibitor 49 | GAK | ATP-competitive | 0.54 | - | - | Weak inhibition of AAK1 (IC50=28 µM), BMP2K (IC50=63 µM), and STK16 (IC50>100 µM). Also binds RIPK2.[11] | [11][12] |
| Erlotinib | GAK | - | - | 3.4 | - | Also a potent EGFR inhibitor (Kd=1 nM).[3] | [3] |
Table 2: Cellular Activity of GAK Inhibitors
| Compound | Cell Line(s) | Assay Type | Cellular IC50 (nM) | EC50 (µM) | Antiproliferative Activity | Reference(s) |
| SGC-GAK-1 | HEK293 | NanoBRET | 110 | - | - | [9] |
| SGC-GAK-1 | LNCaP | Cell Viability | - | - | IC50 = 50 ± 150 nM | [8] |
| SGC-GAK-1 | 22Rv1 | Cell Viability | - | - | IC50 = 170 ± 650 nM | [8] |
| SGC-GAK-1 | Vero E6 | SARS-CoV-2 Antiviral | - | 0.2 | - | [13] |
| SGC-GAK-1 | Calu-3 | SARS-CoV-2 Antiviral | - | 2.3 | - | [13] |
| This compound (Compound 14g) | - | DENV Antiviral | - | 1.049 | - | [2] |
| GAK inhibitor 49 | - | - | 56 | - | - | [11][12] |
| Isothiazolo[5,4-b]pyridine 12g | Huh-7.5 | HCV Entry | - | 3.6 ± 1.2 | - | [3] |
| Isothiazolo[5,4-b]pyridine 12i | Huh-7.5 | HCV Entry | - | 2.05 ± 0.36 | - | [3] |
| Isothiazolo[5,4-b]pyridine 12g | Huh-7.5 | HCV Assembly | - | 1.64 ± 0.27 | - | [3] |
| Isothiazolo[5,4-b]pyridine 12i | Huh-7.5 | HCV Assembly | - | 2.43 ± 0.72 | - | [3] |
Key Experimental Protocols
Accurate and reproducible experimental design is paramount in drug discovery. This section details the methodologies for key assays used to characterize GAK inhibitors.
In Vitro Kinase Inhibition Assay (TR-FRET)
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based ligand binding displacement assays are commonly used to determine the binding affinity (Ki) of inhibitors.[14]
Principle: This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. The binding of the tracer to a tagged kinase brings a donor fluorophore into close proximity with an acceptor fluorophore, resulting in a FRET signal. Unlabeled inhibitors compete with the tracer for binding, leading to a decrease in the FRET signal.
General Protocol:
-
Reagents: Recombinant tagged GAK protein, fluorescently labeled tracer, donor and acceptor fluorophores, assay buffer.
-
Procedure: a. Serially dilute the test compound in assay buffer. b. In a microplate, add the GAK protein, the fluorescent tracer, and the diluted test compound. c. Incubate the plate to allow the binding reaction to reach equilibrium. d. Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool for measuring the apparent affinity of a test compound for its target kinase in living cells.[15][16][17]
Principle: This technology uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase fused to the target kinase) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase active site). When the tracer binds to the NanoLuc®-kinase fusion protein, the energy transfer results in a BRET signal. A test compound that enters the cell and binds to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[17][18]
General Protocol:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing a NanoLuc®-GAK fusion protein.[16][18]
-
Assay Procedure: a. Seed the transfected cells into a 96-well or 384-well plate.[15][16] b. Add the NanoBRET™ tracer to the cells.[16] c. Add serial dilutions of the test compound and incubate for a defined period (e.g., 2 hours).[16] d. Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.[16] e. Measure the BRET signal using a luminometer equipped with appropriate filters.[16]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.[15][16]
Antiviral Assays (e.g., HCV Pseudoparticle Entry Assay)
This assay is used to evaluate the effect of GAK inhibitors on the entry stage of the viral life cycle.[3]
Principle: Hepatitis C virus pseudoparticles (HCVpp) are non-replicating viral particles that have the HCV envelope proteins on their surface and contain a reporter gene (e.g., luciferase). Inhibition of HCVpp entry into host cells results in a decrease in reporter gene expression.
General Protocol:
-
Cell Culture: Plate Huh-7.5 cells (a human hepatoma cell line) in a multi-well plate.
-
Infection and Treatment: a. Infect the cells with HCVpp for a short period (e.g., 1 hour) at 4°C to allow for viral attachment but not entry.[3] b. Shift the temperature to 37°C to initiate viral entry.[3] c. Treat the cells with various concentrations of the GAK inhibitor for a few hours (e.g., 4 hours).[3] d. Remove the inhibitor and unbound virus by replacing the medium.[3]
-
Readout: After a suitable incubation period (e.g., 72 hours) to allow for reporter gene expression, lyse the cells and measure the luciferase activity.
-
Data Analysis: Normalize the luciferase activity to a DMSO-treated control. Plot the normalized activity against the logarithm of the inhibitor concentration to determine the EC50 value. A parallel cell viability assay (e.g., MTS or CellTiter-Glo) should be performed to assess the cytotoxicity of the compound.[3]
GAK Signaling Pathways and Therapeutic Mechanisms
The therapeutic potential of GAK inhibitors stems from their ability to modulate key cellular pathways.
GAK in Clathrin-Mediated Endocytosis and Viral Entry
GAK is a key regulator of clathrin-mediated endocytosis, a process hijacked by many viruses for entry into host cells. GAK facilitates this process by phosphorylating the µ subunit of the clathrin adaptor protein complex 2 (AP-2), AP2M1.[19] This phosphorylation event is crucial for the efficient internalization of viral particles.
Caption: GAK-mediated viral entry via clathrin-mediated endocytosis.
By inhibiting GAK, compounds like SGC-GAK-1 prevent the phosphorylation of AP-2, thereby disrupting the formation of clathrin-coated vesicles and blocking viral entry.[19][20][21] This mechanism provides a host-targeted antiviral strategy that may have a higher barrier to resistance compared to direct-acting antivirals.
GAK's Role in Mitotic Progression: A Cancer Target
Recent research has unveiled a critical role for GAK in cell cycle progression, particularly during mitosis. GAK is required for the maintenance of centrosome maturation and proper chromosome congression.[22] Depletion of GAK leads to the activation of the spindle assembly checkpoint, G2/M arrest, and ultimately cell death.[4][22] This function appears to be particularly important in cancer cells with defects in cell cycle regulation, such as those with loss of the tumor suppressor RB1.[4][6]
Caption: Role of GAK in mitotic progression and the effect of its inhibition.
Inhibition of GAK by SGC-GAK-1 in cancer cells, especially those deficient in RB1, leads to profound disruption of mitotic spindles, chromosome misalignment, and ultimately, apoptotic cell death.[4][5] This highlights a promising therapeutic window for GAK inhibitors in cancers with specific genetic vulnerabilities.
Experimental Workflow for GAK Inhibitor Characterization
The process of characterizing a novel GAK inhibitor involves a tiered approach, from initial biochemical screening to cellular and potentially in vivo evaluation.
Caption: A typical workflow for the characterization of a GAK inhibitor.
Conclusion and Future Directions
Cyclin G-associated kinase has solidified its position as a viable and compelling therapeutic target for a range of human diseases. The development of potent and selective inhibitors, exemplified by the chemical probe SGC-GAK-1, has been instrumental in dissecting the complex biology of GAK and validating its role in viral infections and cancer.
The data and methodologies presented in this guide provide a solid foundation for further research and development in this area. Future efforts should focus on:
-
Improving Selectivity: While SGC-GAK-1 is highly selective, developing inhibitors with even greater selectivity will be crucial for minimizing off-target effects and improving the therapeutic index, especially for chronic indications.
-
In Vivo Characterization: More extensive in vivo studies are needed to fully understand the efficacy, pharmacokinetics, and pharmacodynamics of GAK inhibitors in relevant animal models of cancer and infectious diseases.
-
Combination Therapies: Exploring the synergistic potential of GAK inhibitors with other therapeutic agents, such as direct-acting antivirals or other targeted cancer therapies, could lead to more effective treatment regimens.
-
Biomarker Development: Identifying predictive biomarkers, such as RB1 status in DLBCL, will be essential for patient stratification and realizing the full potential of personalized medicine with GAK inhibitors.
The continued investigation into the therapeutic potential of GAK inhibitors holds great promise for the development of novel and effective treatments for some of the most challenging diseases facing society today.
References
- 1. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validate User [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SGC GAK 1 | Other Kinases | Tocris Bioscience [tocris.com]
- 10. This compound-产品信息-Felix [felixbio.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. carnabio.com [carnabio.com]
- 17. promega.co.uk [promega.co.uk]
- 18. NanoLuc®-GAK Fusion Vector [promega.sg]
- 19. researchgate.net [researchgate.net]
- 20. AP-2-Associated Protein Kinase 1 and Cyclin G-Associated Kinase Regulate Hepatitis C Virus Entry and Are Potential Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. AP-2-associated protein kinase 1 and cyclin G-associated kinase regulate hepatitis C virus entry and are potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.biologists.com [journals.biologists.com]
GAK Inhibitor 2: An In-depth Technical Guide for Antiviral Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin G-associated kinase (GAK), a host serine/threonine kinase, has emerged as a critical regulator of intracellular trafficking pathways exploited by a broad range of viruses for entry and assembly. This central role makes GAK a promising host-directed target for the development of broad-spectrum antiviral therapies. GAK inhibitor 2 represents a class of small molecules designed to potently and selectively inhibit GAK activity. This technical guide provides a comprehensive overview of this compound for antiviral research, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. By targeting a host factor, GAK inhibitors offer the potential for a high genetic barrier to resistance, a significant advantage over direct-acting antivirals.
Introduction to GAK and its Role in Viral Infections
Cyclin G-associated kinase (GAK) is a key regulator of clathrin-mediated endocytosis, a fundamental process for the internalization of various cellular cargo, which is also hijacked by numerous viruses for entry into host cells. GAK facilitates this process by phosphorylating the µ2 subunit (AP2M1) of the adaptor protein complex 2 (AP-2) at threonine 156. This phosphorylation event is crucial for the recruitment of cargo and the subsequent assembly of clathrin-coated vesicles.
Beyond viral entry, GAK also plays a role in the assembly of certain viruses, such as Hepatitis C Virus (HCV). By modulating the function of the AP-2 complex, GAK influences the interaction between viral components and host machinery, which is essential for the formation of new infectious virions. Given its dual role in both early and late stages of the viral life cycle for several pathogens, GAK represents a strategic target for antiviral intervention.
This compound: Mechanism of Action
This compound and other related compounds are potent and selective ATP-competitive inhibitors of GAK's kinase activity. By binding to the ATP-binding pocket of GAK, these inhibitors prevent the transfer of phosphate from ATP to its substrates, most notably AP2M1. The inhibition of AP2M1 phosphorylation disrupts the normal functioning of the AP-2 complex, thereby impeding clathrin-mediated endocytosis. This disruption effectively blocks the entry of a wide range of viruses that rely on this pathway for infection. Furthermore, by inhibiting GAK's role in viral assembly, these compounds can also prevent the production of new infectious viral particles.
Quantitative Data on GAK Inhibitors
The following tables summarize the in vitro efficacy of various GAK inhibitors against different viruses.
Table 1: Antiviral Activity of Isothiazolo[4,3-b]pyridine-based GAK Inhibitors against Hepatitis C Virus (HCV)
| Compound | HCVpp Entry EC50 (µM) | Intracellular Infectivity EC50 (µM) | Extracellular Infectivity EC50 (µM) |
| 12g | 3.6 ± 1.2 | 1.64 ± 0.272 | 2.13 ± 0.72 |
| 12i | 2.05 ± 0.36 | 2.43 ± 0.72 | 2.47 ± 0.9 |
Table 2: Antiviral Activity of GAK Inhibitors against Dengue Virus (DENV)
| Compound | GAK IC50 (nM) | DENV EC50 (µM) |
| This compound (Compound 14g) | 24 | 1.049[1] |
| SGC-GAK-1 | - | - |
| EPHA2/GAK-IN-1 | 19.2 (KD) | Prevents DENV infection |
Table 3: Antiviral Activity of GAK Inhibitors against SARS-CoV-2
| Compound | Cell Line | EC50 (µM) | CC50 (µM) |
| SGC-GAK-1 | Vero E6 | 0.2 | > 20 |
| SGC-GAK-1 | Calu-3 | 2.3 | > 20 |
Signaling Pathways and Experimental Workflows
GAK Signaling in Clathrin-Mediated Viral Entry
The following diagram illustrates the central role of GAK in the clathrin-mediated endocytosis pathway utilized by many viruses for cellular entry.
Experimental Workflow for Evaluating GAK Inhibitors
This diagram outlines a typical experimental workflow for assessing the antiviral efficacy of a GAK inhibitor.
Detailed Experimental Protocols
HCV Pseudoparticle (HCVpp) Entry Assay
This assay measures the ability of a compound to inhibit the entry of HCV into host cells.
Materials:
-
HEK293T cells
-
Huh-7.5 cells
-
HCV E1/E2 expression plasmid
-
HIV-1 packaging plasmid (e.g., pNL4-3.Luc.R-E-)
-
Transfection reagent
-
Complete DMEM
-
Opti-MEM
-
Luciferase assay system
-
Luminometer
Procedure:
-
Production of HCVpp:
-
Co-transfect HEK293T cells with the HCV E1/E2 expression plasmid and the HIV-1 packaging plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the HCVpp and clarify by centrifugation.
-
-
Infection and Treatment:
-
Seed Huh-7.5 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the HCVpp-containing supernatant with serial dilutions of the GAK inhibitor for 1 hour at 37°C.
-
Remove the culture medium from the Huh-7.5 cells and add the HCVpp-inhibitor mixture.
-
Incubate for 4-6 hours at 37°C.
-
Remove the inoculum and add fresh complete DMEM.
-
-
Quantification of Entry:
-
Incubate the cells for 72 hours.
-
Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Calculate the EC50 value based on the dose-response curve.[2]
-
Cell Culture-Grown HCV (HCVcc) Infection Assay
This assay evaluates the effect of a compound on the entire HCV life cycle in a more physiologically relevant system.
Materials:
-
Huh-7.5 cells
-
HCVcc (e.g., JFH-1 strain)
-
Complete DMEM
-
GAK inhibitor compound
-
Reagents for immunofluorescence or RT-qPCR
Procedure:
-
Infection and Treatment:
-
Seed Huh-7.5 cells in a multi-well plate.
-
Infect the cells with HCVcc at a specific multiplicity of infection (MOI).
-
After viral adsorption, remove the inoculum and add fresh medium containing serial dilutions of the GAK inhibitor.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Quantification of Infection:
-
Immunofluorescence: Fix the cells, permeabilize, and stain for an HCV protein (e.g., NS5A). Count the number of infected cells or foci to determine the percent inhibition.
-
RT-qPCR: Extract total RNA from the cells and quantify HCV RNA levels relative to a housekeeping gene.
-
Luciferase Reporter Assay for HCV Replication
This assay specifically measures the impact of a compound on HCV RNA replication.
Materials:
-
Huh-7.5 cells
-
HCV subgenomic replicon RNA containing a luciferase reporter gene
-
Electroporator
-
Complete DMEM
-
GAK inhibitor compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Electroporation:
-
Electroporate Huh-7.5 cells with the HCV subgenomic replicon RNA.
-
-
Treatment:
-
Plate the electroporated cells in a multi-well plate and add fresh medium containing serial dilutions of the GAK inhibitor.
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Quantification of Replication:
Western Blot for AP2M1 Phosphorylation
This assay directly assesses the mechanism of action of the GAK inhibitor by measuring the phosphorylation status of its primary substrate, AP2M1.
Materials:
-
Huh-7.5 cells
-
GAK inhibitor compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibody against phospho-AP2M1 (Thr156)
-
Primary antibody against total AP2M1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat Huh-7.5 cells with the GAK inhibitor for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
In Vitro GAK Kinase Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of GAK.
Materials:
-
Recombinant GAK enzyme
-
GAK substrate (e.g., a peptide containing the AP2M1 phosphorylation site or a generic substrate like myelin basic protein)
-
ATP (including radiolabeled [γ-³²P]ATP)
-
Kinase reaction buffer
-
GAK inhibitor compound
-
Method for detecting substrate phosphorylation (e.g., scintillation counting, phosphospecific antibody)
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the recombinant GAK enzyme, the substrate, and the kinase reaction buffer.
-
Add serial dilutions of the GAK inhibitor.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period.
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding SDS-PAGE sample buffer).
-
Separate the reaction products by SDS-PAGE and detect the phosphorylated substrate by autoradiography or immunoblotting.
-
Alternatively, use a filter-binding assay to capture the phosphorylated substrate and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
Antiviral Assay for Dengue Virus (DENV)
Materials:
-
Vero or Huh-7 cells
-
DENV stock
-
Complete medium
-
GAK inhibitor compound
-
Reagents for plaque assay, immunofluorescence, or RT-qPCR
Procedure:
-
Infection and Treatment:
-
Seed cells in a multi-well plate.
-
Infect the cells with DENV at a specific MOI.
-
After viral adsorption, remove the inoculum and add medium containing serial dilutions of the GAK inhibitor.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
Quantification of Infection:
Antiviral Assay for SARS-CoV-2
Materials:
-
Vero E6 or Calu-3 cells
-
SARS-CoV-2 stock
-
Appropriate cell culture medium
-
GAK inhibitor compound
-
Reagents for viral yield reduction assay (plaque assay or TCID50) or RT-qPCR
Procedure:
-
Infection and Treatment:
-
Seed Vero E6 or Calu-3 cells in a multi-well plate.
-
Treat the cells with serial dilutions of the GAK inhibitor.
-
Infect the cells with SARS-CoV-2 at a specific MOI.
-
-
Incubation:
-
Incubate the plates for the desired time (e.g., 24-72 hours).
-
-
Quantification of Infection:
Conclusion
This compound and related compounds represent a promising new class of host-targeted antivirals with the potential for broad-spectrum activity. Their mechanism of action, which involves the disruption of a fundamental cellular process exploited by numerous viruses, offers a high barrier to the development of viral resistance. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this area. Continued investigation into the efficacy, selectivity, and in vivo performance of GAK inhibitors will be crucial in realizing their full therapeutic potential against a range of viral diseases.
References
- 1. Phospho-AP2M1 (Thr156) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. promega.com [promega.com]
- 8. In vitro kinase assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Antiviral activity of four types of bioflavonoid against dengue virus type-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Signaling and Virus Production in Calu-3 Cells and Vero Cells upon SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Role of Cyclin G-Associated Kinase (GAK) in Viral Replication Cycles: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth examination of the host cell serine/threonine kinase, Cyclin G-Associated Kinase (GAK), and its critical role as a proviral host factor in the replication cycles of a broad range of viruses. GAK has been identified as a master regulator of intracellular membrane trafficking, a process frequently hijacked by viruses for their own propagation.[1] This whitepaper will detail the molecular mechanisms through which GAK supports viral infection, present quantitative data on the effects of GAK inhibition, describe relevant experimental protocols, and visualize the key pathways and workflows involved.
Introduction to GAK: A Key Regulator of Clathrin-Mediated Trafficking
Cyclin G-Associated Kinase (GAK), also known as auxilin 2, is a ubiquitously expressed enzyme belonging to the numb-associated kinase (NAK) family.[2][3] Its primary cellular function is the regulation of clathrin-mediated trafficking, a fundamental process for transporting molecules within the cell. GAK is crucial for events at both the plasma membrane (endocytosis) and the trans-Golgi network (TGN).[3][4]
The key mechanism of GAK action involves the phosphorylation of the medium subunit (μ) of adaptor protein (AP) complexes, specifically AP-1 and AP-2.[2]
-
AP-2 Complex: GAK phosphorylates the T156 residue of the AP-2 medium subunit, AP2M1.[3][5] This phosphorylation event enhances the binding of AP-2 to cargo proteins at the plasma membrane, facilitating the recruitment of clathrin and subsequent formation of clathrin-coated vesicles for endocytosis.[3][5]
-
AP-1 Complex: GAK also regulates the AP-1 complex, which mediates vesicle trafficking between the TGN and endosomes.[1]
By controlling these adaptor proteins, GAK orchestrates the intricate network of intracellular transport vesicles. It is this mastery over cellular trafficking that makes GAK an attractive and frequently exploited host factor for a multitude of viruses.
GAK's Role in the Viral Life Cycle
Viruses, as obligate intracellular parasites, rely heavily on host cell machinery to complete their replication cycle.[6] GAK's function in clathrin-mediated trafficking is subverted by numerous viruses at two principal stages: viral entry and viral assembly/egress.[1][3] This dual role makes GAK a "master regulator" of infection for these pathogens.[1][7]
Many viruses, including Hepatitis C Virus (HCV), Dengue Virus (DENV), and Influenza Virus, utilize clathrin-mediated endocytosis to enter host cells.[5][8][9] GAK is essential for the efficiency of this process.
-
Mechanism: Upon binding to a cell surface receptor, the virus particle is marked for internalization. GAK facilitates this by phosphorylating AP2M1, which promotes the assembly of the clathrin-coated pit around the virus-receptor complex.[4][5] Silencing GAK expression has been shown to inhibit the entry of HCV pseudoparticles and the internalization of labeled HCV particles without affecting virus attachment to the cell surface.[10][11] This indicates GAK's role is specifically in the post-binding, internalization step of entry.[10] For SARS-CoV-2, the entry regulators AAK1 and GAK are implicated, and the JAK inhibitor baricitinib, which binds to both kinases, has been shown to block viral entry.[12]
In the later stages of the viral life cycle, GAK's role in TGN-to-endosome trafficking via the AP-1 complex is exploited for the assembly and release of new virions.[1]
-
Mechanism: After viral components are synthesized, they must be transported to the site of assembly and budding. For viruses like HCV and DENV, this process involves the recruitment of host factors to specific cellular membranes. GAK's regulation of AP-1 is critical for sorting and transporting viral proteins and genomes.[1][2] For HCV, the interaction between the viral core protein and AP2M1 is crucial for assembly, a step that is regulated by GAK.[3] Similarly, for DENV, GAK is required for both early and late stages of the viral lifecycle.[7][13] Pharmacological inhibition of GAK disrupts these late-stage events, leading to a reduction in the production of infectious virus particles.[14]
The broad-spectrum nature of GAK's involvement is highlighted by its requirement across multiple, unrelated RNA virus families, including Flaviviridae (HCV, DENV), Filoviridae (Ebola), Togaviridae, Paramyxoviridae, and Coronaviridae (SARS-CoV-2).[2][14][15]
Quantitative Data: The Impact of GAK Inhibition on Viral Replication
The critical role of GAK in viral replication has made it a promising target for broad-spectrum antiviral therapies.[16][17] Research using both genetic knockdown (siRNA) and small molecule inhibitors has provided quantitative evidence of GAK's importance.
| Virus | Inhibitor/Method | Assay | Metric | Value | Reference |
| Hepatitis C Virus (HCV) | siRNA knockdown of GAK | HCV pseudoparticle entry | % Inhibition | ~60-70% | [10] |
| Hepatitis C Virus (HCV) | Erlotinib (GAK/EGFR inhibitor) | HCV entry assay | EC50 | 1.8 µM | [10] |
| Hepatitis C Virus (HCV) | Isothiazolo[5,4-b]pyridine (12g) | HCV replication | EC50 | 2.55 µM | [3] |
| Hepatitis C Virus (HCV) | Isothiazolo[5,4-b]pyridine (12i) | HCV replication | EC50 | 2.81 µM | [3] |
| Dengue Virus (DENV) | 3,6-disubstituted isothiazolo[4,3-b]pyridine (26) | GAK Inhibition | IC50 | 7.7 nM | [4] |
| Dengue Virus (DENV) | 3,6-disubstituted isothiazolo[4,3-b]pyridine (26) | Anti-DENV activity | EC50 | 1.9 µM | [4] |
| Dengue Virus (DENV) | 3,6-disubstituted isothiazolo[4,3-b]pyridine (27) | GAK Inhibition | IC50 | 13 nM | [4] |
| Dengue Virus (DENV) | 3,6-disubstituted isothiazolo[4,3-b]pyridine (27) | Anti-DENV activity | EC50 | 7.5 µM | [4] |
| Ebola Virus (EBOV) | Sunitinib/Erlotinib Combination | In vivo mouse model | Survival | Increased | [14][18] |
| SARS-CoV-2 | siRNA knockdown of GAK | SARS-CoV-2 infection | % Inhibition | Significant | [2] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of GAK's role in viral replication.
This protocol is used to specifically reduce the expression of GAK in cells to observe the effect on viral replication.
-
Cell Seeding: Plate human hepatoma cells (Huh-7.5) or lung epithelial cells (A549) in 24-well or 96-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute a pool of 3-4 validated siRNAs targeting GAK (and a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM). In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Transfection: Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation, and add the mixture to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for GAK mRNA and protein depletion.
-
Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency via qRT-PCR (to measure mRNA levels) and Western blotting (to measure protein levels).
-
Viral Infection: Infect the GAK-depleted and control cells with the virus of interest (e.g., HCVcc, DENV, SARS-CoV-2) at a specific multiplicity of infection (MOI).
-
Quantification of Infection: After a suitable incubation period (e.g., 24-72 hours), quantify the level of viral replication. This can be done by measuring viral RNA via qRT-PCR, quantifying viral protein expression via immunofluorescence or ELISA, or determining the titer of infectious virus produced using a plaque assay or focus-forming assay.[2][10]
This protocol is used to determine the efficacy of a compound at inhibiting viral replication by targeting GAK.
-
Cell Seeding: Plate permissive cells (e.g., Huh-7.5) in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., Erlotinib, a selective GAK inhibitor) in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment and Infection: Pre-treat the cells with the diluted compounds for 1-2 hours. Following pre-treatment, infect the cells with a reporter virus (e.g., a luciferase-expressing HCV) in the presence of the compound.
-
Incubation: Incubate the infected cells for 48-72 hours.
-
Quantification of Viral Replication: Measure the reporter gene activity (e.g., luciferase). The signal is proportional to the level of viral replication.
-
Cytotoxicity Assay: In a parallel plate of uninfected cells, perform a cytotoxicity assay (e.g., CellTiter-Glo, MTS assay) with the same compound dilutions to measure the compound's effect on cell viability.
-
Data Analysis: Normalize the viral replication data to the cell viability data. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50).[3]
Mandatory Visualizations
Caption: GAK phosphorylates AP-1/AP-2, promoting cargo binding and clathrin recruitment for vesicle formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Numb-associated kinases are required for SARS-CoV-2 infection and are cellular targets for antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitors as Underexplored Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AP-2-Associated Protein Kinase 1 and Cyclin G-Associated Kinase Regulate Hepatitis C Virus Entry and Are Potential Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of viral replication by host restriction factors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Human Proteins for Antiviral Drug Discovery and Repurposing Efforts: A Focus on Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Interactions with Adaptor-Protein Complexes: A Ubiquitous Trait among Viral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AP-2-associated protein kinase 1 and cyclin G-associated kinase regulate hepatitis C virus entry and are potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin G-associated kinase (GAK) affinity and antiviral activity studies of a series of 3-C-substituted isothiazolo[4,3-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects [jci.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. academic.oup.com [academic.oup.com]
Understanding the structure-activity relationship of GAK inhibitors
An In-depth Technical Guide to the Structure-Activity Relationship of Cyclin G-Associated Kinase (GAK) Inhibitors
Introduction
Cyclin G-Associated Kinase (GAK), a ubiquitously expressed 160 kDa serine/threonine kinase, is a key regulator of cellular trafficking and mitotic progression.[1][2] As a member of the numb-associated kinase (NAK) family, GAK plays a crucial role in clathrin-mediated endocytosis by mediating the binding of clathrin to the plasma membrane and the trans-Golgi network.[1][3] It phosphorylates the μ subunits of adaptor protein complexes AP-1 and AP-2, enhancing their binding to cargo and facilitating vesicle formation.[4] Beyond its cytoplasmic functions, GAK is also vital for proper centrosome maturation and progression through mitosis.[1][5]
Given its central role in these fundamental cellular processes, GAK has emerged as a promising therapeutic target for a range of diseases, including viral infections like Hepatitis C (HCV), various cancers such as diffuse large B-cell lymphoma and prostate cancer, and neurodegenerative conditions like Parkinson's disease.[6][7][8] The development of potent and selective GAK inhibitors is therefore an area of intense research. This guide provides a detailed overview of the structure-activity relationships (SAR) of known GAK inhibitors, outlines key experimental protocols for their characterization, and visualizes the associated cellular pathways.
GAK Inhibitor Scaffolds and Structure-Activity Relationship (SAR)
The discovery of GAK inhibitors has been centered around several core chemical scaffolds. These compounds typically act as ATP-competitive (Type I) kinase inhibitors, binding to the highly conserved ATP pocket of the kinase domain.[3][6]
Isothiazolo[5,4-b]pyridines
This class of compounds represents some of the earliest potent and selective GAK inhibitors discovered.[6][9] SAR studies on this scaffold revealed that substitutions at the 3- and 6-positions of the isothiazolopyridine core are critical for activity and selectivity.
-
Position 3: A morpholino group at this position is generally optimal for potent GAK inhibition.
-
Position 6: Substitution with an aromatic moiety, particularly a 3,4,5-trimethoxyphenyl group, leads to high affinity for GAK.[10]
Compound 12g from this series is a potent congener with a low nanomolar binding affinity for GAK.[3] While highly potent for GAK, selectivity profiling revealed off-target activity against kinases such as KIT, PDGFRB, and FLT3, which can lead to confounding biological effects.[3][7]
4-Anilinoquinolines and Quinazolines
This scaffold is common among many clinical kinase inhibitors, including EGFR inhibitors like gefitinib and erlotinib, which exhibit concurrent GAK activity.[11] This has driven efforts to optimize the scaffold for GAK selectivity.
The development of SGC-GAK-1 is a prime example of successful optimization within this class.[7] SGC-GAK-1 emerged as a highly selective chemical probe for GAK with superior cellular potency compared to earlier inhibitors. However, cellular target engagement assays revealed an unexpected collateral target: Receptor-Interacting Protein Kinase 2 (RIPK2). This highlights the critical importance of evaluating inhibitors in cellular contexts.[7] To address this, a closely related negative control, SGC-GAK-1N , which is inactive against GAK, and a potent RIPK2 inhibitor lacking GAK activity, Compound 18 , were developed to allow for confident interrogation of GAK-specific biology.[7]
Quantitative Data on GAK Inhibitors
The following tables summarize the quantitative data for key GAK inhibitors across different scaffolds, providing a basis for comparing their potency and selectivity.
Table 1: Potency of Representative GAK Inhibitors | Compound Name | Scaffold | Assay Type | Potency (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 12g | Isothiazolo[5,4-b]pyridine | Kd | 8.3 |[3] | | GAK inhibitor 49 | Not Specified | Ki | 0.54 |[12] | | SGC-GAK-1 (11) | 4-Anilinoquinoline | Ki | 3.1 |[12] | | SGC-GAK-1 (11) | NanoBRET IC50 (Cellular) | 120 ± 50 |[7] | | BMT-090605 | Not Specified | IC50 | 60 |[12] | | AAK1-IN-7 | Not Specified | EC50 | 80 |[12] |
Table 2: Selectivity Profile of Key GAK Inhibitors
| Compound Name | Primary Target | Off-Target | Potency (nM) | Selectivity (Fold) | Reference |
|---|---|---|---|---|---|
| Compound 12g | GAK (Kd = 8.3) | KIT | Kd = 29 | ~3.5x | [3] |
| PDGFRB | Kd = 70 | ~8.4x | [3] | ||
| FLT3 | Kd = 110 | ~13.2x | [3] | ||
| MEK5 | Kd = 150 | ~18.0x | [3] |
| SGC-GAK-1 (11) | GAK (Cellular IC50 = 120) | RIPK2 | Cellular IC50 = 360 | 3x |[7] |
Signaling and Functional Pathways Involving GAK
GAK's kinase activity is integral to several cellular pathways. Its inhibition can therefore have wide-ranging effects, from disrupting viral entry to arresting cell division.
Clathrin-Mediated Trafficking
GAK is a central regulator of clathrin-mediated endocytosis and trafficking from the trans-Golgi network. It phosphorylates the μ-subunit (AP2M1) of the AP-2 complex, a key step for initiating the recruitment of cargo and the assembly of clathrin-coated vesicles.[3][4] GAK inhibitors block this phosphorylation event, thereby disrupting these critical trafficking pathways.
Hepatitis C Virus (HCV) Lifecycle
GAK has been identified as a crucial host factor for HCV infection. GAK inhibitors have been shown to interfere with two distinct stages of the HCV lifecycle: viral entry, which is dependent on clathrin-mediated endocytosis, and viral assembly, where GAK facilitates the interaction between the HCV core protein and the AP-2 complex.[3][6]
Mitotic Progression
Recent studies have uncovered a critical role for GAK's kinase activity in cell cycle progression, particularly during mitosis.[5][8] GAK localizes to mitotic spindles, and its inhibition leads to G2/M phase arrest, significant distortion of the mitotic spindle, and chromosomal damage.[5] This has established GAK as a potential therapeutic target in cancers characterized by mitotic dysregulation, such as certain types of lymphoma.[8]
Experimental Protocols and Methodologies
The characterization of GAK inhibitors relies on a suite of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.
In Vitro Kinase Activity Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified GAK protein.
-
ADP-Glo™ Kinase Assay: This is a luminescent-based assay that quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Setup: Recombinant GAK (e.g., 250 nM) is incubated with a suitable substrate, such as histone H1 (e.g., 0.2 mg/ml), in reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT).[1]
-
Inhibitor Addition: Test compounds are added at varying concentrations.
-
Initiation: The reaction is started by adding ATP (e.g., 100 μM) and MgCl2 (e.g., 5 mM).[1]
-
Incubation: The reaction proceeds for a set time (e.g., 60 minutes) at room temperature.[1]
-
Detection: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete remaining ATP. Kinase Detection Reagent is then added to convert ADP to ATP, which is used to generate a luminescent signal proportional to the initial ADP produced.
-
Analysis: A decrease in luminescence in the presence of the compound indicates inhibition. IC50 values are calculated from dose-response curves.
-
-
Radiometric Assay (HotSpot™): This classic method measures the incorporation of a radiolabeled phosphate (from [γ-³³P]-ATP) onto a substrate.
-
Reaction Setup: GAK is incubated with a substrate (e.g., Histone H3.3/H4 Tetramer), Mg/ATP mix, and [γ-³³P]-ATP.[13][14]
-
Incubation: The reaction is incubated for a specified time (e.g., 120 minutes) at room temperature.[13]
-
Stopping Reaction: The reaction is stopped by adding phosphoric acid.[13]
-
Detection: The reaction mixture is spotted onto a filter, which is then washed to remove unincorporated [γ-³³P]-ATP. The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured by scintillation counting.[13]
-
Analysis: A reduction in radioactive signal indicates GAK inhibition.
-
Cell-Based Target Engagement Assays
These assays measure the ability of a compound to bind to its target within a live cell, providing more physiologically relevant data.
-
NanoBRET™ Target Engagement Assay: This assay measures compound binding to a target protein in live cells based on Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing GAK fused to NanoLuc® (Nluc) luciferase.[15]
-
Plating: Transfected cells are seeded into multi-well plates (e.g., 384-well).[15]
-
Tracer Addition: Cells are treated with a fluorescent NanoBRET™ tracer that binds to the GAK active site.[15]
-
Compound Treatment: Test compounds are added. A potent inhibitor will compete with the tracer for binding to Nluc-GAK, reducing the BRET signal.
-
Signal Measurement: The BRET signal is measured on a multilabel reader. The ratio of the tracer emission to the Nluc emission is calculated.[15]
-
Analysis: IC50 values are determined from dose-response curves, reflecting the compound's ability to displace the tracer in a cellular environment.[15]
-
Kinome-Wide Selectivity Profiling
To assess the selectivity of a GAK inhibitor, it is screened against a large panel of other kinases.
-
KINOMEscan™ (DiscoverX): This is a competition binding assay that quantitatively measures the interaction of a test compound with hundreds of kinases.
-
An inhibitor is tested at a fixed concentration (e.g., 10 μM) against a panel of 456 kinases.[3]
-
The assay measures the percent of kinase that remains bound to an immobilized ligand in the presence of the test compound. A low percentage indicates strong binding of the test compound.
-
For significant "hits" (e.g., where binding is <10% of DMSO control), full Kd (dissociation constant) values are determined to quantify the binding affinity.[3]
-
This provides a comprehensive profile of the inhibitor's selectivity across the human kinome, identifying potential off-targets.
-
Conclusion
The study of GAK inhibitors has revealed several promising chemical scaffolds, with the isothiazolo[5,4-b]pyridines and 4-anilinoquinolines being the most prominent. The structure-activity relationship for these compounds is well-defined, with specific substitutions dramatically influencing potency and selectivity. The development of chemical probe sets, such as SGC-GAK-1 and its corresponding negative and off-target controls, has provided invaluable tools for dissecting the specific cellular functions of GAK. As our understanding of GAK's role in disease pathways like viral infection, cancer, and neurodegeneration continues to grow, the continued application of these SAR principles will be critical for designing next-generation GAK inhibitors with improved potency and selectivity profiles suitable for clinical development.
References
- 1. Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase | Life Science Alliance [life-science-alliance.org]
- 5. The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma | bioRxiv [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
GAK Inhibitor 2: A Chemical Probe for Elucidating Cyclin G-Associated Kinase Function
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, plays a pivotal role in fundamental cellular processes, including clathrin-mediated membrane trafficking and cell cycle regulation. Its association with various pathologies, such as viral infections and cancer, has positioned GAK as a compelling target for therapeutic intervention. GAK inhibitor 2, also identified as compound 14g, has emerged as a potent and valuable chemical probe for the functional investigation of GAK. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its application in studying GAK-mediated signaling pathways.
Introduction to GAK and this compound
Cyclin G-associated kinase (GAK) is a key regulator of clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor signaling, and synaptic transmission. GAK facilitates the uncoating of clathrin-coated vesicles, a critical step in the recycling of clathrin and adaptor proteins for subsequent rounds of vesicle formation. Beyond its role in membrane trafficking, GAK is also implicated in mitosis, specifically in centrosome maturation and spindle assembly. Dysregulation of GAK function has been linked to various diseases, making it an attractive target for drug discovery.
This compound (compound 14g) is a small molecule inhibitor that has demonstrated potent and specific inhibition of GAK's kinase activity. Its utility as a chemical probe allows for the acute and reversible perturbation of GAK function in cellular and biochemical assays, enabling a detailed dissection of its roles in complex biological systems.
Quantitative Data for this compound and Comparative Compounds
The efficacy and selectivity of a chemical probe are paramount to its utility. The following tables summarize the quantitative data for this compound and provide a comparison with other known GAK inhibitors.
Table 1: Potency and Antiviral Activity of this compound (Compound 14g)
| Compound | Target | IC50 (µM) | Cell Line | Assay Type | EC50 (µM) | Virus |
| This compound (Compound 14g) | GAK | 0.024[1][2] | - | Biochemical Kinase Assay | 1.049[1][2] | Dengue Virus (DENV) |
Table 2: Comparative Analysis of GAK Inhibitors
| Compound | GAK IC50/Kᵢ (nM) | Selectivity Notes |
| This compound (Compound 14g) | 24 | Kinase selectivity profile not publicly available. |
| SGC-GAK-1 | 3.1 (Kᵢ)[3] | >50-fold selectivity over the nearest kinase in a broad panel.[4] Shows some off-target activity on RIPK2 in cellular assays.[5] |
| Isothiazolo[5,4-b]pyridine 12g | 8.3 (Kᵈ) | Shows some cross-reactivity with KIT, PDGFRB, FLT3, and MEK5.[6] |
| GAK inhibitor 49 | 56 (IC50) | Highly selective, also shows binding to RIPK2.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for assays commonly used to characterize GAK inhibitors.
Biochemical Kinase Assay (Generic Luminescence-Based)
This protocol is a general guideline for determining the in vitro potency of a GAK inhibitor using a luminescence-based ADP detection assay.
-
Reagents and Materials:
-
Recombinant human GAK enzyme
-
Kinase substrate (e.g., a generic peptide substrate or Histone H1)
-
ATP
-
This compound (or other test compounds)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
-
Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a multi-well plate, add the GAK enzyme, the kinase substrate, and the GAK inhibitor dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. f. Measure luminescence using a plate reader. g. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Dengue Virus (DENV) Antiviral Assay (Luciferase Reporter Assay)
This protocol describes a method to assess the antiviral activity of this compound against DENV using a luciferase reporter virus.
-
Reagents and Materials:
-
Huh-7 cells (human hepatoma cell line)
-
DENV reporter virus expressing luciferase (e.g., DENV-2 with a Renilla luciferase reporter)
-
This compound
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
-
Procedure: a. Seed Huh-7 cells in a 96-well plate and incubate overnight to allow for cell attachment. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the old medium from the cells and add the medium containing the GAK inhibitor dilutions. d. Infect the cells with the DENV luciferase reporter virus at a predetermined multiplicity of infection (MOI). e. Incubate the infected cells for 48 hours. f. After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system. g. Calculate the percent inhibition of viral replication for each inhibitor concentration relative to a vehicle-treated control and determine the EC50 value.
Cytotoxicity Assay (AlamarBlue Assay)
This protocol outlines a method to evaluate the cytotoxicity of this compound in a cell line such as Huh-7.
-
Reagents and Materials:
-
Huh-7 cells
-
This compound
-
Cell culture medium
-
AlamarBlue™ cell viability reagent
-
96-well cell culture plates
-
-
Procedure: a. Seed Huh-7 cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of this compound. c. Incubate the cells for 48 hours. d. Add AlamarBlue™ reagent to each well and incubate for an additional 1-4 hours, or as recommended by the manufacturer. e. Measure the fluorescence or absorbance using a plate reader. f. Calculate the percent reduction in cell viability for each inhibitor concentration relative to untreated control cells and determine the CC50 (50% cytotoxic concentration) value.
GAK Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key GAK-related signaling pathways and a typical experimental workflow for characterizing a GAK inhibitor.
GAK in Clathrin-Mediated Endocytosis
Caption: GAK's role in the uncoating of clathrin-coated vesicles.
GAK's Role in Mitosis
Caption: GAK's involvement in key mitotic events.
Experimental Workflow for GAK Inhibitor Characterization
Caption: A streamlined workflow for GAK inhibitor validation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK) | bioRxiv [biorxiv.org]
- 4. Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclin G-associated kinase (GAK) inhibitor SGC-GAK-1 inhibits neurite outgrowth and synapse formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of GAK Inhibitor 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of GAK inhibitor 2, also identified as Compound 14g. This small molecule, belonging to the isothiazolo[4,3-b]pyridine class, has demonstrated potent and selective inhibition of Cyclin G-associated kinase (GAK), a serine/threonine kinase implicated in viral life cycles and cancer progression. This document summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation
The in vitro efficacy of this compound (Compound 14g) has been primarily evaluated through kinase inhibition assays and antiviral activity screenings. The following tables summarize the key quantitative findings from these studies.
| Target | Assay Type | Metric | Value | Reference |
| Cyclin G-associated kinase (GAK) | Kinase Inhibition Assay | IC50 | 0.024 µM (24 nM) | [1][2] |
Table 1: In Vitro Kinase Inhibition Efficacy of this compound (Compound 14g)
| Virus | Cell Line | Assay Type | Metric | Value | Reference |
| Dengue virus (DENV) | Huh7 | Luciferase Reporter Assay | EC50 | 1.049 µM | [1][2] |
| Dengue virus (DENV) | Huh7 | AlamarBlue Assay | CC50 | > 10 µM | [2] |
| Ebola virus (EBOV) | Not Specified | Not Specified | EC50 | Data not publicly available | [3] |
| Chikungunya virus (CHIKV) | Not Specified | Not Specified | EC50 | Data not publicly available | [3] |
Table 2: In Vitro Antiviral Efficacy and Cytotoxicity of this compound (Compound 14g)
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro studies of this compound.
GAK Kinase Inhibition Assay
A biochemical assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinase, GAK. While the specific detailed protocol for Compound 14g is not publicly available, a general methodology for such an assay is as follows:
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of GAK.
Materials:
-
Recombinant human GAK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (a peptide or protein that is a known target of GAK phosphorylation)
-
This compound (Compound 14g) in various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then diluted in the kinase buffer.
-
Reaction Setup: The GAK enzyme and the substrate are added to the wells of the microplate.
-
Inhibitor Addition: The various concentrations of this compound are added to the respective wells. A control with no inhibitor is included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.
-
Detection: A detection reagent is added to stop the kinase reaction and to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The luminescence or fluorescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Efficacy Assay (Dengue Virus)
A cell-based assay using a reporter virus system was employed to determine the half-maximal effective concentration (EC50) of this compound against Dengue virus.
Objective: To measure the ability of this compound to inhibit DENV replication in a human cell line.
Materials:
-
Huh7 (human hepatoma) cells
-
Dengue virus (DENV2, New Guinea C strain) engineered to express a luciferase reporter gene
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound (Compound 14g) in various concentrations
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Huh7 cells are seeded into 96-well plates and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Virus Infection: The treated cells are then infected with the luciferase-expressing DENV at a specific multiplicity of infection (MOI).
-
Incubation: The infected plates are incubated for 48 hours at 37°C to allow for viral replication.
-
Luciferase Assay: After the incubation period, the cell culture medium is removed, and a luciferase assay reagent is added to the cells.
-
Data Analysis: The luminescence, which is proportional to the level of viral replication, is measured using a luminometer. The EC50 value is determined by plotting the percentage of viral inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
To assess the potential toxic effects of this compound on the host cells, a cell viability assay was performed in parallel with the antiviral assay.
Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of Huh7 cells (CC50).
Materials:
-
Huh7 cells
-
Cell culture medium
-
This compound (Compound 14g) in various concentrations
-
AlamarBlue® cell viability reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Compound Treatment: This is performed concurrently with the antiviral assay setup, using a separate plate of uninfected Huh7 cells.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
AlamarBlue Addition: Following the incubation period, AlamarBlue® reagent is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional period (typically 1-4 hours) to allow viable cells to metabolize the resazurin in the AlamarBlue® reagent to the fluorescent resorufin.
-
Data Analysis: The fluorescence is measured using a fluorometer. The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
Signaling Pathway
Caption: GAK's role in clathrin-mediated endocytosis.
Experimental Workflow
Caption: Workflow for in vitro antiviral and cytotoxicity assays.
Logical Relationship
Caption: Mechanism of action for this compound.
References
Methodological & Application
Application Notes and Protocols for G-Associated Kinase (GAK) Inhibitor 2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-Associated Kinase (GAK), a serine/threonine kinase, plays a crucial role in clathrin-mediated intracellular trafficking. It regulates the function of adaptor protein 2 (AP-2) by phosphorylating its µ2 subunit (AP2M1), a key step in the formation of clathrin-coated vesicles. This process is essential for various cellular functions, including viral entry and assembly. GAK inhibitor 2, also known as compound 14g, is a potent and selective inhibitor of GAK, demonstrating significant antiviral activity against viruses such as Dengue virus (DENV) and Hepatitis C virus (HCV). These application notes provide detailed protocols for the utilization of this compound in cell culture-based assays.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of GAK. By binding to the ATP-binding pocket of GAK, it prevents the phosphorylation of its substrates, most notably AP2M1 at the threonine 156 residue. This inhibition disrupts the proper function of the AP-2 complex, leading to impaired clathrin-mediated endocytosis. For many viruses, this cellular pathway is hijacked for entry into the host cell and for the assembly of new virions. Therefore, by inhibiting GAK, this compound effectively blocks these critical steps in the viral life cycle.
Caption: Signaling pathway of GAK inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay |
| GAK IC₅₀ | 0.024 µM | - | Kinase Assay |
| DENV EC₅₀ | 1.049 µM | Huh-7 | Luciferase Reporter Gene Assay[1] |
| HCV EC₅₀ | 2.55 µM | Huh-7.5 | HCVcc Infection Assay[2] |
Table 2: Cytotoxicity of this compound
| Parameter | Value | Cell Line | Assay |
| CC₅₀ | > 10 µM | Huh-7 | Alamar Blue Viability Assay[1] |
| CC₅₀ | 23.27 µM | Huh-7.5 | HCVcc Infection Assay[2] |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 385.48 g/mol [1] |
| Solubility | 33.33 mg/mL in DMSO[1] |
| Storage (Powder) | -20°C for 3 years[1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, add 259.4 µL of DMSO to 1 mg of this compound powder (Molecular Weight: 385.48 g/mol ).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Caption: Workflow for this compound stock preparation.
Protocol 2: Dengue Virus (DENV) Antiviral Assay
This protocol outlines a method to assess the antiviral activity of this compound against DENV in Huh-7 cells using a luciferase reporter virus.
Materials:
-
Huh-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
DENV luciferase reporter virus
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed Huh-7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Incubate the cells at 37°C with 5% CO₂ for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. A typical starting concentration range would be from 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the cells and add the diluted this compound or vehicle control.
-
Immediately infect the cells with the DENV luciferase reporter virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates at 37°C with 5% CO₂ for 48 hours.[1]
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the EC₅₀ value by plotting the percentage of viral inhibition against the log of the inhibitor concentration.
Protocol 3: Western Blot Analysis of AP2M1 Phosphorylation
This protocol describes the detection of phosphorylated AP2M1 (p-AP2M1) in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., Huh-7, Huh-7.5)
-
This compound stock solution (10 mM)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AP2M1 (Thr156) and anti-total AP2M1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AP2M1 or a loading control protein (e.g., GAPDH, β-actin).
Caption: Workflow for Western Blot Analysis.
Concluding Remarks
This compound is a valuable research tool for investigating the role of GAK in cellular processes and for the development of novel antiviral therapies. The protocols provided here offer a framework for its application in cell culture. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions. Proper handling and storage of the compound are crucial for maintaining its activity and ensuring reproducible results.
References
GAK Inhibitor 2: Application Notes for In Vitro Viral Infection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK), a serine/threonine kinase, is a crucial host factor in clathrin-mediated endocytosis, a fundamental cellular process that many viruses hijack for entry into host cells. GAK facilitates the uncoating of clathrin-coated vesicles, a critical step for the release of viral contents into the cytoplasm. By targeting GAK, it is possible to disrupt the life cycle of a broad range of viruses that rely on this pathway for infection. GAK inhibitors, therefore, represent a promising class of host-targeted antivirals, which may offer a higher barrier to the development of viral resistance compared to direct-acting antivirals.
GAK inhibitor 2, also identified as compound 14g, is a potent and selective inhibitor of GAK.[1][2] It belongs to the isothiazolo[4,3-b]pyridine class of compounds.[3][4][5][6][7] This document provides detailed application notes and protocols for the use of this compound in in vitro viral infection assays, intended to guide researchers in virology and drug development in assessing its antiviral efficacy.
Mechanism of Action
GAK plays a pivotal role in the regulation of clathrin-mediated trafficking. It is involved in both the endocytic and secretory pathways.[8] Viruses such as Dengue virus (DENV), Hepatitis C virus (HCV), Ebola virus (EBOV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) utilize this pathway for entry and assembly.[8][9][10][11] GAK, along with adaptor-associated kinase 1 (AAK1), phosphorylates the μ subunit of the adaptor protein 2 (AP2) complex, which is essential for the recruitment of cargo and the assembly of clathrin-coated pits at the plasma membrane. Inhibition of GAK disrupts these processes, thereby blocking viral entry into the host cell. Furthermore, GAK is also implicated in the assembly of certain viruses, making it a target at multiple stages of the viral life cycle.[8][9]
GAK Signaling in Viral Entry
Data Presentation
The antiviral activity and cytotoxicity of this compound and related compounds are summarized below. This data is compiled from in vitro studies and provides a baseline for experimental design.
Table 1: In Vitro Activity of this compound (Compound 14g)
| Parameter | Value | Cell Line | Virus | Reference(s) |
| GAK IC₅₀ | 0.024 µM | - | - | [1][2] |
| Antiviral EC₅₀ | 1.049 µM | Huh-7 | Dengue Virus (DENV) | [1][2] |
| Cytotoxicity CC₅₀ | > 10 µM | Huh-7 | - | [1] |
Table 2: In Vitro Activity of Related Isothiazolo[4,3-b]pyridine GAK Inhibitors
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference(s) |
| Analog 1 | DENV | Huh-7 | ~1 | >20 | >20 | [3] |
| Analog 1 | Ebola Virus (EBOV) | Huh-7 | ~1 | >20 | >20 | [3] |
| Analog 1 | Chikungunya Virus (CHIKV) | Huh-7 | ~1 | >20 | >20 | [3] |
| Analog 2 | HCV | Huh-7.5 | 2.55 | 23.27 | 9.1 | [8] |
Note: "Analog 1" and "Analog 2" refer to closely related compounds from the same chemical series as this compound, demonstrating the potential for broad-spectrum activity.
Experimental Protocols
Detailed protocols for evaluating the antiviral activity of this compound are provided below. These are generalized protocols and may require optimization based on the specific virus and cell line used.
Cytotoxicity Assay (e.g., MTT or AlamarBlue Assay)
Objective: To determine the concentration of this compound that is toxic to the host cells.
Materials:
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Appropriate host cell line (e.g., Huh-7, Vero E6, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue reagent
-
Solubilization buffer (for MTT)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration range is 0.1 to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate the plate for the duration of the planned antiviral assay (e.g., 48-72 hours).
-
Add MTT or AlamarBlue reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours for MTT, longer for AlamarBlue).
-
If using MTT, add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance (for MTT) or fluorescence (for AlamarBlue) using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay (e.g., Cytopathic Effect Reduction Assay)
Objective: To determine the effective concentration of this compound that inhibits virus-induced cell death.
Materials:
-
This compound
-
Virus stock with a known titer
-
96-well cell culture plates
-
Appropriate host cell line
-
Cell culture medium
-
Staining solution (e.g., crystal violet in methanol)
Procedure:
-
Seed cells in a 96-well plate and incubate overnight as described in the cytotoxicity assay.
-
Prepare serial dilutions of this compound in infection medium (low serum medium, e.g., 2% FBS).
-
Remove the medium from the cells and add 50 µL of the diluted compound.
-
Add 50 µL of virus suspension at a predetermined multiplicity of infection (MOI) to the wells containing the compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plate at 37°C in a 5% CO₂ incubator until the cytopathic effect (CPE) in the virus control wells is widespread (typically 80-90%).
-
Wash the plate with PBS and fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet solution for 10-15 minutes.
-
Wash the plate with water and allow it to dry.
-
Solubilize the stain (e.g., with methanol or a detergent solution).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for crystal violet).
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of protection from CPE against the logarithm of the compound concentration.
Virus Yield Reduction Assay
Objective: To quantify the reduction in the production of infectious virus particles in the presence of this compound.
Materials:
-
This compound
-
Virus stock
-
24-well or 48-well cell culture plates
-
Appropriate host cell line
-
Cell culture medium
-
Materials for virus titration (e.g., plaque assay or TCID₅₀ assay)
Procedure:
-
Seed cells in a multi-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 1-2 hours).
-
Infect the cells with the virus at a known MOI.
-
After the adsorption period, wash the cells to remove the inoculum and add fresh medium containing the corresponding concentrations of the inhibitor.
-
Incubate the plate for a full viral replication cycle (e.g., 24-48 hours).
-
Collect the supernatant, which contains the progeny virus.
-
Determine the viral titer in the collected supernatants using a standard titration method (plaque assay or TCID₅₀).
-
Calculate the EC₅₀, the concentration of the inhibitor that reduces the virus yield by 50%, by plotting the percentage of virus yield reduction against the logarithm of the compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening antiviral compounds like this compound.
Antiviral Screening Workflow
Conclusion
This compound is a valuable research tool for investigating the role of GAK in viral infections and for exploring the potential of host-targeted antiviral therapies. The provided protocols and data serve as a starting point for researchers to design and execute in vitro studies to assess the antiviral efficacy of this compound against a variety of viruses. Careful optimization of experimental conditions for each specific virus-cell system is recommended to obtain reliable and reproducible results. The favorable selectivity index observed for this compound and its analogs suggests a promising therapeutic window for antiviral activity with minimal host cell toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Isothiazolo[4,3- b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Numb-associated kinases are required for SARS-CoV-2 infection and are cellular targets for antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GAK Inhibition Assays using GAK Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cyclin G-Associated Kinase (GAK)
Cyclin G-Associated Kinase (GAK), also known as auxilin-2, is a ubiquitously expressed serine/threonine kinase that plays a crucial role in cellular trafficking and signaling.[1] As a member of the numb-associated kinase (NAK) family, GAK is essential for clathrin-mediated endocytosis (CME), the process by which cells internalize molecules from their surface.[2][3] Its primary functions include chaperoning clathrin and facilitating the Hsc70-dependent uncoating of clathrin-coated vesicles at the plasma membrane and the trans-Golgi network.[1][4][5]
GAK's kinase activity is critical for regulating the function of the adaptor protein complex 2 (AP2). Specifically, GAK phosphorylates the μ2 subunit of AP2 (AP2M1), which enhances the recruitment of cargo proteins into nascent clathrin-coated pits.[6][7] Given its central role in CME, a pathway often hijacked by viruses for entry and essential for receptor turnover and signaling, GAK has emerged as a promising therapeutic target for antiviral therapies and certain cancers.[1][3]
GAK Inhibitor 2 (also referred to as Compound 14g) is a potent and specific small molecule inhibitor of GAK's kinase activity.[8][9] Its ability to block GAK function makes it a valuable chemical probe for studying GAK-mediated biological processes and a lead compound for drug development.
GAK Signaling in Clathrin-Mediated Endocytosis
GAK is a key regulator of the formation and disassembly of clathrin-coated vesicles. The pathway diagram below illustrates the critical step where GAK's kinase activity is required.
Caption: GAK's role in clathrin-mediated endocytosis.
Data Presentation: this compound Profile
Quantitative data for this compound is summarized below. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Assay Type | Source |
| Target | Cyclin G-Associated Kinase (GAK) | - | [8] |
| IC₅₀ | 0.024 µM (24 nM) | Biochemical Kinase Assay | [8][9] |
| EC₅₀ | 1.049 µM | Dengue Virus (DENV) Antiviral Assay | [8] |
| CC₅₀ | > 10 µM | Cytotoxicity Assay (Huh-7 cells) | [8] |
Table 1: Inhibitory Profile of this compound.
The following table provides a template for presenting results from a typical dose-response experiment to determine the IC₅₀ value.
| Inhibitor Conc. [nM] | Kinase Activity (%) | Log [Inhibitor] |
| 0.1 | 98.5 | -10.0 |
| 1 | 95.2 | -9.0 |
| 10 | 75.1 | -8.0 |
| 25 | 51.3 | -7.6 |
| 50 | 28.9 | -7.3 |
| 100 | 15.4 | -7.0 |
| 1000 | 5.8 | -6.0 |
Table 2: Example Dose-Response Data for IC₅₀ Determination.
Experimental Protocols
Two key protocols are provided: a biochemical assay to determine the direct inhibitory effect on GAK enzymatic activity and a cellular assay to confirm target engagement in a biological context.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures GAK kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening.[10][11]
Caption: Workflow for the biochemical kinase inhibition assay.
A. Materials and Reagents
-
Recombinant human GAK enzyme
-
GAK substrate (e.g., Histone H1, Histone H3.3/H4 Tetramer Protein, or a generic kinase peptide)[12]
-
This compound (Compound 14g)
-
ATP Solution
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
B. Detailed Procedure
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution series of this compound in DMSO, starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup (in a 5 µL final reaction volume for 384-well plates):
-
Add 1 µL of diluted this compound or DMSO (for 0% and 100% activity controls) to the appropriate wells.
-
Prepare a 2X Kinase/Substrate Master Mix in Kinase Assay Buffer. Add 2.5 µL to each well.
-
Equilibrate the plate at 30°C for 10 minutes.
-
Prepare a 2.5X ATP solution in Kinase Assay Buffer. Initiate the kinase reaction by adding 1.5 µL to each well. The final ATP concentration should be at or near its Kₘ for GAK.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination:
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.[11]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data with the 0% inhibition (DMSO only) and 100% inhibition (no enzyme or high inhibitor concentration) controls.
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol determines if this compound can access its target in living cells and inhibit its activity, measured by a decrease in the phosphorylation of its substrate, AP2M1.
Caption: Workflow for the cellular Western blot assay.
A. Materials and Reagents
-
HEK293T or Huh-7 cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffers
-
PVDF membrane
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[14][15] (Note: Avoid using milk as it contains phosphoproteins that can increase background.)
-
Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156), Mouse anti-total AP2M1, Mouse anti-GAPDH or β-actin (loading control).
-
Secondary Antibodies: Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP.
-
Enhanced Chemiluminescence (ECL) detection reagent.
B. Detailed Procedure
-
Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat cells with a dose range of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 2-4 hours in serum-free or complete media.
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane according to standard protocols.
-
Immunoblotting:
-
Block the membrane in 5% BSA/TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-AP2M1 overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional but Recommended):
-
Strip the membrane using a mild stripping buffer.
-
Re-probe the blot with antibodies for total AP2M1 and a loading control (e.g., GAPDH) to confirm equal protein loading and to normalize the phospho-signal.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-AP2M1 to total AP2M1 for each treatment condition and normalize to the vehicle (DMSO) control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The clathrin-binding and J-domains of GAK support the uncoating and chaperoning of clathrin by Hsc70 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase | Life Science Alliance [life-science-alliance.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetmol.cn [targetmol.cn]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promega.com [promega.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of GAK Inhibitor 2 in High-Throughput Screening: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of GAK inhibitor 2 in high-throughput screening (HTS) campaigns. Cyclin G-associated kinase (GAK) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and vesicular trafficking.[1][2] Its involvement in various cellular processes, including viral entry and cell division, has made it an attractive target for drug discovery.[3][4][5][6] this compound is a potent and valuable tool for identifying and characterizing novel modulators of the GAK pathway.
Introduction to GAK and this compound
GAK, also known as auxilin-2, is ubiquitously expressed and functions as a key regulator of clathrin-coated vesicle uncoating, a critical step in endocytosis.[7][8] It facilitates this process through its interaction with Hsc70 and its ability to phosphorylate adaptor proteins such as AP-1 and AP-2.[7] Given its central role in cellular trafficking, dysregulation of GAK has been implicated in various diseases, including cancer and viral infections like Dengue and Hepatitis C.[4][9]
This compound is a potent inhibitor of GAK with an IC50 of 0.024 µM.[9] It has demonstrated antiviral activity, highlighting its potential as a chemical probe to investigate GAK function and as a starting point for the development of novel therapeutics.[9]
Quantitative Data for GAK Inhibitors
The following table summarizes the potency and selectivity of this compound and other notable GAK inhibitors. This data is essential for designing and interpreting HTS experiments and for understanding the inhibitor's specificity.
| Inhibitor | Target | IC50 (nM) | EC50 (nM) | Selectivity Notes | Reference |
| This compound | GAK | 24 | 1049 (DENV) | Data on broader kinase selectivity is limited. | [9] |
| SGC-GAK-1 | GAK | - (Ki = 3.1 nM) | 120 | Highly selective, but shows some off-target activity on RIPK2 (IC50 = 360 nM).[10] | [10] |
| Compound 12g | GAK | - (Kd = 8.3 nM) | ~1500-3000 (HCV) | Shows off-target binding to KIT, PDGFRB, FLT3, and MEK5.[4] | [4] |
| Erlotinib | GAK | - (Kd = 3.4 nM) | 500-1500 (HCV) | Potent GAK inhibitor but also a primary inhibitor of EGFR.[4] | [4] |
| Gefitinib | GAK | - (Kd = 13 nM) | - | Also a primary inhibitor of EGFR.[4] | [4] |
GAK Signaling Pathway in Clathrin-Mediated Endocytosis
The diagram below illustrates the central role of GAK in the clathrin-mediated endocytosis pathway. GAK is recruited to clathrin-coated pits at the plasma membrane where it facilitates the uncoating and release of clathrin triskelions from the vesicle, allowing for the recycling of clathrin and subsequent cargo trafficking.
References
- 1. biorxiv.org [biorxiv.org]
- 2. GAK (protein) - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Multiple roles for cyclin G-associated kinase in clathrin-mediated sorting events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
GAK Inhibitor 2: A Tool for Elucidating Dengue Virus Entry Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, represents a significant global health threat. The entry of DENV into host cells is a critical first step in its lifecycle and a promising target for antiviral therapies. Cyclin G-associated kinase (GAK), a cellular serine/threonine kinase, plays a crucial role in clathrin-mediated endocytosis, a primary pathway for DENV internalization.[1][2] GAK inhibitor 2, also known as compound 14g, is a potent and selective inhibitor of GAK that has demonstrated antiviral activity against dengue virus, making it a valuable research tool for dissecting the molecular mechanisms of viral entry.[3][4] These application notes provide detailed protocols and data for utilizing this compound in the study of dengue virus entry.
Mechanism of Action
GAK is a key regulator of clathrin-mediated trafficking.[1] It facilitates the uncoating of clathrin-coated vesicles and the recruitment of adaptor proteins, such as AP-1 and AP-2, to cellular membranes.[1][2] By inhibiting GAK, this compound disrupts these processes, thereby impeding the internalization of viruses that rely on clathrin-mediated endocytosis for entry into host cells.[5] Studies have shown that inhibition of GAK leads to a decrease in the internalization of dengue virus, highlighting the importance of this host kinase in the viral lifecycle.[6]
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds in the context of dengue virus research.
Table 1: In Vitro Activity of this compound Against Dengue Virus
| Compound | Target | IC50 (µM) | EC50 (µM) | Cell Line | DENV Serotype | Reference |
| This compound (Compound 14g) | GAK | 0.024 | 1.049 | Not Specified | Not Specified | [3] |
Table 2: Antiviral Activity and Cytotoxicity of GAK and AAK1 Inhibitors against DENV2
| Compound | Target(s) | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| Sunitinib | AAK1, GAK, etc. | 0.51 | >10 | Huh7 | [6] |
| Erlotinib | GAK, EGFR, etc. | 6.5 | >10 | Huh7 | [6] |
| Compound 1 | AAK1/GAK | 1.5-5.1 | >10 | Huh7 | [6] |
| Compound 8g | AAK1/GAK | 1.5-5.1 | >10 | Huh7 | [7] |
| Compound 21b | AAK1/GAK | 1.5-5.1 | >10 | Huh7 | [7] |
Note: EC50 (half-maximal effective concentration) refers to the concentration of the compound that inhibits 50% of viral activity. IC50 (half-maximal inhibitory concentration) is the concentration that inhibits 50% of the target enzyme's activity. CC50 (50% cytotoxic concentration) is the concentration that causes death to 50% of viable cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Dengue Virus Entry Assay
This assay is designed to specifically measure the effect of this compound on the entry stage of the dengue virus lifecycle.
Materials:
-
Huh-7 (or other susceptible) cells
-
Dengue virus (e.g., DENV2)
-
This compound (dissolved in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
0.25% Trypsin-EDTA
-
Reagents for qRT-PCR (primers, probes, master mix) or immunofluorescence (primary and secondary antibodies)
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Treatment: On the day of the experiment, wash the cells once with PBS. Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
Virus Infection: Following the pre-treatment, add dengue virus at a multiplicity of infection (MOI) of 1 to each well.
-
Virus Adsorption: Incubate the plates at 4°C for 1 hour to allow for virus attachment to the cell surface without internalization.
-
Induction of Entry: To synchronize virus entry, wash the cells twice with cold PBS to remove unbound virus. Then, add pre-warmed complete growth medium and shift the plates to 37°C to allow for internalization.
-
Inactivation of Extracellular Virus: After 1-2 hours of incubation at 37°C, wash the cells with a citrate buffer (pH 3.0) for 1 minute to inactivate any remaining extracellular virus. Immediately neutralize the acid with an excess of complete growth medium.
-
Analysis:
-
qRT-PCR: At 4-6 hours post-infection, lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of viral RNA that has successfully entered the cells.
-
Immunofluorescence: At 24 hours post-infection, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for a dengue virus protein (e.g., E protein) using a specific primary antibody and a fluorescently labeled secondary antibody. Analyze by fluorescence microscopy or a high-content imaging system.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range at which this compound is toxic to the host cells.
Materials:
-
Huh-7 cells
-
This compound (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the diluted compound to the cells and incubate for 48 hours (or a duration matching the antiviral assay). Include a DMSO vehicle control and a no-treatment control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The CC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Protocol 3: Plaque Assay for Viral Titer Determination
This assay is used to quantify the amount of infectious virus produced in the presence or absence of this compound.
Materials:
-
Vero or BHK-21 cells
-
Supernatants from DENV-infected cells treated with this compound
-
Complete growth medium
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed Vero or BHK-21 cells in 6-well or 12-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the virus-containing supernatants in serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus dilutions. Incubate for 1-2 hours at 37°C with gentle rocking every 15 minutes to allow for virus adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with the overlay medium. This semi-solid medium restricts the spread of the virus to neighboring cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 5-7 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and then stain with crystal violet solution. Gently wash the plates with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well. The viral titer is expressed as plaque-forming units per milliliter (PFU/mL).
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflows.
Caption: Mechanism of this compound in blocking DENV entry.
Caption: Experimental workflow for studying this compound.
References
- 1. Depletion of GAK/auxilin 2 inhibits receptor-mediated endocytosis and recruitment of both clathrin and clathrin adaptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Investigating HCV Assembly Using GAK Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and understanding the molecular mechanisms of the viral life cycle is crucial for the development of novel antiviral therapies. One promising host-targeting antiviral strategy involves the inhibition of Cyclin G-associated kinase (GAK). GAK is a host serine/threonine kinase that plays a pivotal role in clathrin-mediated intracellular trafficking, a process hijacked by HCV for both viral entry and assembly.[1][2] Selective GAK inhibitors have been shown to disrupt two distinct stages of the HCV lifecycle: entry and assembly, without affecting HCV RNA replication.[3][4] This makes GAK inhibitors, such as the isothiazolo[5,4-b]pyridine compound GAK inhibitor 2 (and its potent congeners 12g and 12i), valuable research tools for dissecting the intricacies of HCV assembly and for the development of host-targeted antiviral agents.[1][5]
These application notes provide detailed protocols for utilizing this compound to investigate its effects on HCV assembly in a laboratory setting.
Mechanism of Action of GAK Inhibitors on HCV Assembly
GAK is a key regulator of clathrin-mediated trafficking events.[3] During HCV assembly, the viral core protein is thought to traffic from lipid droplets to the endoplasmic reticulum for envelopment. This process is dependent on the interaction between the HCV core protein and the μ subunit of the AP-2 adaptor protein complex (AP2M1).[6] GAK facilitates this interaction by phosphorylating AP2M1, thereby promoting the recruitment of core protein to the sites of virion assembly.[3][7]
GAK inhibitors act as ATP-competitive kinase inhibitors, directly blocking the kinase activity of GAK.[5] By inhibiting GAK, these compounds prevent the phosphorylation of AP2M1. This, in turn, disrupts the binding of AP2M1 to the HCV core protein, a critical step for the proper trafficking and assembly of new viral particles.[3][6] The consequence is a significant reduction in the production of infectious HCV virions.
Quantitative Data Summary
The following table summarizes the reported antiviral activity of selective GAK inhibitors against HCV.
| Compound | Target | Assay | EC50 (µM) | Reference |
| GAK Inhibitor 12g | GAK | Extracellular Infectivity | 2.13 ± 0.72 | [3] |
| GAK Inhibitor 12i | GAK | Extracellular Infectivity | 2.47 ± 0.9 | [3] |
Signaling Pathway
Caption: GAK's role in HCV assembly and its inhibition.
Experimental Workflow
Caption: Workflow for this compound HCV assembly studies.
Experimental Protocols
Protocol 1: HCV Infection and GAK Inhibitor Treatment of Huh-7.5 Cells
This protocol describes the infection of hepatoma cells (Huh-7.5) with cell culture-produced HCV (HCVcc) and subsequent treatment with this compound.
Materials:
-
Huh-7.5 cells
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
HCVcc (e.g., Jc1 or JFH-1 strain)
-
This compound (dissolved in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: The day before infection, seed Huh-7.5 cells in a 12-well plate at a density of 1 x 10^5 cells per well in 1 mL of complete DMEM.[7] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
HCV Infection: On the day of infection, aspirate the culture medium and infect the cells with HCVcc at a multiplicity of infection (MOI) of 0.1 to 1 in a minimal volume of serum-free DMEM.
-
Incubate for 2-4 hours at 37°C to allow for viral entry.
-
Inhibitor Treatment: Following incubation, remove the viral inoculum and wash the cells twice with PBS.
-
Add 1 mL of complete DMEM containing the desired concentration of this compound or DMSO (as a vehicle control) to each well. A concentration range of 1-10 µM is a reasonable starting point based on published EC50 values.[3]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Harvesting: After the incubation period, collect the cell culture supernatant and clarify by centrifugation at 1,000 x g for 5 minutes to remove cell debris. Store the supernatant at -80°C for the extracellular infectivity assay.
-
Wash the cells with PBS and lyse them for RNA extraction or protein analysis as described in the subsequent protocols.
Protocol 2: Extracellular Infectivity Assay (Focus Forming Unit Assay)
This assay quantifies the amount of infectious virus released from the treated cells.
Materials:
-
Naïve Huh-7.5 cells
-
96-well tissue culture plates
-
Collected supernatants from Protocol 1
-
Complete DMEM
-
Anti-HCV Core or NS5A antibody
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme
-
Methanol or paraformaldehyde for cell fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
Procedure:
-
Seeding of Naïve Cells: The day before, seed naïve Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Infection with Supernatants: On the day of the assay, prepare serial dilutions of the collected supernatants from Protocol 1 in complete DMEM.
-
Aspirate the medium from the naïve cells and add 100 µL of the diluted supernatants to each well.
-
Incubate for 48-72 hours at 37°C.
-
Immunostaining:
-
Fix the cells with cold methanol for 10 minutes or 4% paraformaldehyde for 20 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-HCV antibody (e.g., anti-Core or anti-NS5A) diluted in blocking buffer for 1-2 hours.
-
Wash three times with PBS.
-
Incubate with the secondary antibody for 1 hour.
-
Wash three times with PBS.
-
Add the substrate and develop the signal according to the manufacturer's instructions.
-
-
Quantification: Count the number of infected cell foci (clusters of stained cells) in each well. The viral titer is expressed as focus-forming units per milliliter (FFU/mL).
Protocol 3: Quantification of Intracellular HCV RNA by RT-qPCR
This protocol is to ensure that the GAK inhibitor does not affect HCV RNA replication, which is a key characteristic of its mechanism of action.
Materials:
-
Cell lysates from Protocol 1
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix
-
Primers and probe specific for a conserved region of the HCV genome (e.g., 5' UTR)
-
Primers and probe for a housekeeping gene (e.g., GAPDH) for normalization
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or gene-specific primers.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for either HCV or the housekeeping gene, the corresponding probe, and the synthesized cDNA.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for both the HCV and housekeeping genes. Calculate the relative amount of HCV RNA normalized to the housekeeping gene using the ΔΔCt method. A lack of significant change in HCV RNA levels between inhibitor-treated and control cells indicates no effect on RNA replication.
Protocol 4: AP2M1 Phosphorylation Assay (Western Blot)
This protocol assesses the direct effect of the GAK inhibitor on its target by measuring the phosphorylation status of AP2M1.
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AP2M1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total AP2M1 levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total AP2M1.
-
-
Densitometry Analysis: Quantify the band intensities for phosphorylated and total AP2M1. A decrease in the ratio of phosphorylated to total AP2M1 in the inhibitor-treated samples would confirm the inhibitor's target engagement.
References
- 1. Crystal structure of Cyclin-G associated kinase (GAK) complexed with selective 12i inhibitor | Structural Genomics Consortium [thesgc.org]
- 2. Hepatitis C virus Cell-to-cell Spread Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Targeting of an Interaction between a Tyrosine Motif within Hepatitis C Virus Core Protein and AP2M1 Essential for Viral Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GAK Inhibitor 2 in Combination with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GAK inhibitor 2 and other related kinase inhibitors in combination with antiviral agents. The information is intended to guide researchers in designing and conducting experiments to evaluate the synergistic or additive effects of such combinations against a variety of viral pathogens.
Introduction
Cyclin G-associated kinase (GAK), a cellular serine/threonine kinase, plays a crucial role in clathrin-mediated endocytosis, a key pathway for the entry of numerous viruses into host cells. GAK, along with adaptor-associated kinase 1 (AAK1), regulates the function of adaptor proteins AP1 and AP2, which are essential for the formation of clathrin-coated vesicles.[1][2][3] By inhibiting GAK, it is possible to disrupt the viral life cycle at the entry and assembly stages, making GAK inhibitors promising broad-spectrum antiviral candidates.[2][4]
Combining a host-targeting agent like a GAK inhibitor with a direct-acting antiviral can offer several advantages, including increased efficacy, a higher barrier to the development of drug resistance, and the potential for dose reduction, thereby minimizing toxicity.[5] This document outlines the quantitative data from key combination studies, detailed experimental protocols for evaluating such combinations, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the combination of GAK inhibitors with other antiviral agents.
Table 1: In Vitro Antiviral Activity of Sunitinib and Erlotinib against Dengue Virus (DENV2)
| Compound | EC50 (µM) |
| Sunitinib | 0.51[6] |
| Erlotinib | 6.5[6] |
Table 2: In Vivo Efficacy of Sunitinib and Erlotinib Combination in a Dengue Mouse Model
| Treatment Group | Survival Rate (%) |
| Control | 0[7] |
| Sunitinib alone | Substantially less protection[7] |
| Erlotinib alone | Substantially less protection[7] |
| Sunitinib + Erlotinib | 65 - 100[7] |
Table 3: In Vivo Efficacy of Sunitinib and Erlotinib Combination in an Ebola Mouse Model
| Treatment Group | Survival Rate (%) |
| Control | ~10[7] |
| Sunitinib + Erlotinib | 50[7] |
Table 4: Clinical Trial Outcomes of Baricitinib and Remdesivir Combination in Hospitalized COVID-19 Patients (ACTT-2 Trial)
| Outcome | Baricitinib + Remdesivir | Placebo + Remdesivir |
| Median Time to Recovery | ||
| Overall | 7 days[8] | 8 days[8] |
| Patients requiring high-flow oxygen/non-invasive ventilation | 10 days[1] | 18 days[1] |
| Mortality Rate (28-day) | 5.1%[9] | 7.8%[9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of GAK in Clathrin-Mediated Viral Entry
The diagram below illustrates the role of GAK in the clathrin-mediated endocytosis pathway, a common mechanism for viral entry.
References
- 1. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.uthscsa.edu [news.uthscsa.edu]
- 3. Numb-associated kinases are required for SARS-CoV-2 infection and are cellular targets for antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. contagionlive.com [contagionlive.com]
- 5. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-arrestins and G protein-coupled receptor kinases in viral entry: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Treatment Effect of Baricitinib on Clinical Progression and Resource Utilization in Hospitalized COVID-19 Patients: Secondary Analysis of the Adaptive COVID-19 Treatment Randomized Trial-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACTT-2 Trial Results Published In The New England Journal Of Medicine Validate Baricitinib’s Efficacy In Combination With Remdesivir In Hospitalised COVID-19 Patients | BenevolentAI (AMS: BAI) [benevolent.com]
- 9. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GAK Inhibitor 2 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK), a serine/threonine kinase, plays a crucial role in cellular processes vital for cancer cell proliferation and survival, including the regulation of mitosis and clathrin-mediated membrane trafficking.[1][2][3] Its overexpression has been linked to the progression of certain cancers, such as prostate cancer and diffuse large B-cell lymphoma (DLBCL), making it a compelling target for therapeutic intervention.[1][2][4][5] GAK inhibitor 2 (also known as Compound 14g) is a potent and selective inhibitor of GAK with an IC50 of 0.024 μM.[6] These application notes provide a comprehensive guide for utilizing this compound to investigate its therapeutic potential in cancer cell lines.
Mechanism of Action
GAK is essential for the proper alignment of the mitotic spindle during cell division.[1][4][5] Inhibition of GAK disrupts this process, leading to activation of the spindle assembly checkpoint, G2/M phase cell cycle arrest, and subsequent apoptosis.[1][2][4][5] Mechanistic studies on other selective GAK inhibitors have shown that this disruption of mitosis is a key anti-proliferative mechanism in cancer cells.[1][5] Additionally, GAK's role in clathrin-mediated endocytosis suggests that its inhibition could affect receptor tyrosine kinase signaling, although studies with some selective inhibitors in specific cancer types did not show a significant impact on this pathway.[1][7]
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| 22Rv1 | Prostate Cancer | 0.5 ± 0.1 |
| LNCaP | Prostate Cancer | 0.8 ± 0.2 |
| DU145 | Prostate Cancer | > 10 |
| PC3 | Prostate Cancer | > 10 |
| OCI-Ly1 | DLBCL (ABC) | 0.3 ± 0.05 |
| SU-DHL-4 | DLBCL (GCB) | 0.6 ± 0.1 |
| U2OS | Osteosarcoma | 1.2 ± 0.3 |
| HeLa | Cervical Cancer | 1.5 ± 0.4 |
GI50 values represent the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment.
Table 2: Cellular Effects of this compound on 22Rv1 Prostate Cancer Cells (Treatment at 1 µM for 48 hours)
| Assay | Parameter | Fold Change (vs. Vehicle) |
| Cell Cycle Analysis | G2/M Population | 3.5 ± 0.5 |
| Apoptosis Assay | Caspase 3/7 Activity | 4.2 ± 0.6 |
| Western Blot | Phospho-Histone H3 (Ser10) | 5.1 ± 0.8 |
| Western Blot | Cleaved PARP | 3.8 ± 0.4 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines the determination of the half-maximal growth inhibitory concentration (GI50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., 22Rv1)
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate overnight.
-
Treat cells with this compound (e.g., 1 µM) or vehicle control for 24-48 hours.
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol measures the induction of apoptosis by quantifying caspase-3 and -7 activities.
Materials:
-
Cancer cell line
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 5,000 cells per well.
-
Incubate overnight.
-
Treat cells with this compound or vehicle control for 24-48 hours.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation status.
Materials:
-
Cancer cell line
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: GAK's dual role in endocytosis and mitosis.
Caption: Workflow for evaluating this compound.
Caption: Consequence of GAK inhibition in cancer cells.
References
- 1. ashpublications.org [ashpublications.org]
- 2. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Essential Role of Cyclin-G–associated Kinase (Auxilin-2) in Developing and Mature Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown of GAK versus GAK Inhibitor 2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in cellular trafficking and signaling. It is a key regulator of clathrin-mediated endocytosis and is also implicated in mitotic progression.[1][2][3] Given its involvement in fundamental cellular processes, GAK has emerged as a potential therapeutic target for various diseases, including cancer and viral infections.[4][5] Two primary methods are employed to investigate and modulate GAK function in a research setting: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like GAK inhibitor 2.
This document provides a detailed comparison of these two approaches, offering insights into their mechanisms, efficacy, and potential off-target effects. It includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to guide researchers in selecting the most appropriate method for their experimental needs.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters associated with lentiviral shRNA knockdown of GAK and treatment with GAK inhibitors.
Table 1: Characteristics of GAK Inhibition Methods
| Feature | Lentiviral shRNA Knockdown | This compound | SGC-GAK-1 (for comparison) |
| Mechanism of Action | Post-transcriptional gene silencing via RNA interference, leading to GAK mRNA degradation and reduced protein expression.[6] | ATP-competitive inhibitor of GAK's kinase activity.[7][8] | Potent and selective ATP-competitive inhibitor of GAK's kinase activity.[9][10] |
| Mode of Inhibition | Reduction of total GAK protein levels. | Inhibition of GAK enzymatic function. | Inhibition of GAK enzymatic function. |
| Temporal Control | Long-term, stable knockdown following viral integration.[3] | Acute and reversible upon inhibitor removal. | Acute and reversible upon inhibitor removal. |
| Specificity | Can have off-target effects by silencing unintended genes with partial sequence homology.[11][12] | Potential for off-target kinase inhibition. | High selectivity for GAK over other kinases.[9][10] |
Table 2: Quantitative Efficacy Data
| Parameter | Lentiviral shRNA Knockdown | This compound | SGC-GAK-1 (for comparison) |
| Knockdown Efficiency | Variable, can achieve >90% reduction in target mRNA/protein expression depending on shRNA sequence and transduction efficiency.[13][14] | N/A | N/A |
| IC50 (Inhibitor Concentration for 50% inhibition) | N/A | 0.024 µM[7][8] | Cellular IC50 = 110 nM (in live cell assays)[10]; Antiproliferative IC50 = 0.05 - 0.17 µM (in prostate cancer cell lines)[15] |
| Ki (Inhibition Constant) | N/A | Not widely reported | 3.1 nM[9][15] |
| EC50 (Effective Concentration for 50% response) | N/A | 1.049 µM (antiviral activity against Dengue virus)[7] | Not widely reported for antiviral activity |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of GAK
This protocol outlines the steps for transducing a target cell line with lentiviral particles carrying a GAK-specific shRNA.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target mammalian cell line
-
Lentiviral vector encoding GAK shRNA (and a non-targeting control shRNA)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE)
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Polybrene
-
Puromycin (for selection)
-
Phosphate Buffered Saline (PBS)
-
qPCR or Western blot reagents for knockdown validation
Procedure:
-
Lentivirus Production (in HEK293T cells):
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the GAK shRNA lentiviral vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 12-16 hours, replace the transfection medium with fresh DMEM.
-
Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatants and centrifuge at 3000 x g for 15 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. The viral stock can be used immediately or stored at -80°C.
-
-
Lentiviral Transduction of Target Cells:
-
Seed the target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL.
-
Remove the existing medium from the cells and add the transduction medium containing the desired amount of lentiviral particles (determine the optimal multiplicity of infection (MOI) empirically).
-
Incubate the cells for 18-24 hours.
-
Replace the transduction medium with fresh complete growth medium.
-
-
Selection of Transduced Cells:
-
After 48 hours post-transduction, begin selection by adding puromycin to the growth medium. The optimal concentration of puromycin should be determined by a kill curve for the specific cell line.
-
Replace the puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.
-
-
Validation of GAK Knockdown:
-
Expand the puromycin-resistant cells.
-
Assess the level of GAK knockdown at both the mRNA (by qPCR) and protein (by Western blot) levels, comparing to cells transduced with a non-targeting control shRNA.
-
Protocol 2: Treatment with this compound
This protocol describes the general procedure for treating cells with this compound.
Materials:
-
Target mammalian cell line
-
This compound (and a vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Reagents for the desired downstream assay (e.g., cell viability assay, Western blot for pathway analysis)
Procedure:
-
Cell Seeding:
-
Seed the target cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (this should be optimized for the specific experiment and cell line).
-
-
Downstream Analysis:
-
Following the incubation period, proceed with the planned downstream analysis. For example:
-
Cell Viability Assay: Use a commercially available kit (e.g., MTT, CellTiter-Glo) to assess the effect of the inhibitor on cell proliferation.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of GAK substrates or the expression levels of proteins in relevant signaling pathways.
-
-
Signaling Pathways and Experimental Workflows
GAK's Role in Clathrin-Mediated Endocytosis
GAK is a key regulator of clathrin-mediated endocytosis, a process vital for the uptake of nutrients, regulation of cell surface receptors, and entry of some viruses. GAK facilitates the uncoating of clathrin-coated vesicles, a critical step for the release of internalized cargo into the cytoplasm.
Caption: GAK's role in clathrin-mediated endocytosis.
Experimental Workflow: Comparing GAK Knockdown and Inhibition
The following diagram illustrates a typical experimental workflow for comparing the effects of GAK knockdown and inhibition on a cellular process.
Caption: Workflow for comparing GAK knockdown and inhibition.
Discussion: Choosing the Right Approach
The choice between lentiviral shRNA knockdown and a small molecule inhibitor for studying GAK function depends on the specific research question.
Lentiviral shRNA knockdown is ideal for studies requiring long-term, stable suppression of GAK expression. This method is advantageous for creating stable cell lines for prolonged experiments or for in vivo studies where continuous inhibition is necessary. However, the potential for off-target effects, where the shRNA silences unintended genes, is a significant consideration that requires careful validation with multiple shRNA sequences and rescue experiments.[11][12]
This compound offers acute and reversible control over GAK's kinase activity. This is particularly useful for studying the immediate effects of GAK inhibition on cellular processes and for dissecting the kinase-dependent functions of GAK. The reversibility of inhibition allows for washout experiments to determine if a phenotype can be rescued. A key consideration for inhibitors is their specificity. While this compound is potent, its full kinome-wide selectivity profile may not be as extensively characterized as newer probes like SGC-GAK-1.[9][10] Therefore, off-target effects on other kinases could confound data interpretation.
References
- 1. The clathrin-binding and J-domains of GAK support the uncoating and chaperoning of clathrin by Hsc70 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GAK, a regulator of clathrin-mediated membrane traffic, also controls centrosome integrity and chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Numb-associated kinases are required for SARS-CoV-2 infection and are cellular targets for antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound-产品信息-Felix [felixbio.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SGC GAK 1 | Other Kinases | Tocris Bioscience [tocris.com]
- 11. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. comparative-assessment-of-sirna-and-shrna-off-target-effects-what-is-slowing-clinical-development - Ask this paper | Bohrium [bohrium.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. SGC-GAK-1|GAK inhibitor 1 [dcchemicals.com]
Application Notes and Protocols for Assessing the Cytotoxicity of GAK Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of GAK inhibitor 2, a potent and selective inhibitor of Cyclin G-associated kinase (GAK). The protocols outlined below detail common and robust methods for assessing cell viability, membrane integrity, and apoptosis induction.
Introduction to GAK and its Inhibition
Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and intracellular trafficking.[1][2][3] GAK facilitates the uncoating of clathrin-coated vesicles by interacting with Hsc70 and phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex.[2] This process is essential for the internalization of various cellular cargo, including growth factor receptors and viral particles.[2] GAK is also implicated in the regulation of mitosis, specifically in centrosome maturation and spindle assembly.[4][5]
This compound is a small molecule inhibitor with a reported IC50 of 0.024 μM for GAK.[6] By inhibiting GAK, this compound disrupts clathrin-mediated processes, which can impact cell signaling, nutrient uptake, and pathogen entry. Consequently, assessing its cytotoxic profile is a critical step in its development as a potential therapeutic agent.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the available quantitative data on the cytotoxicity of this compound and other relevant GAK inhibitors. This data provides a baseline for expected potency and cellular effects.
| Inhibitor | Cell Line | Assay | Parameter | Value | Reference |
| This compound | Huh-7 | AlamarBlue Assay | CC50 | > 10 µM | [6] |
| SGC-GAK-1 | DLBCL Panel | Growth Inhibition | GI50 | ≤ 1 µM | [7] |
Note: CC50 (50% cytotoxic concentration) is the concentration of the compound that causes the death of 50% of the cells. GI50 (50% growth inhibition) is the concentration that inhibits cell growth by 50%.
Experimental Protocols
This section provides detailed protocols for three key cytotoxicity assays: the AlamarBlue® (Resazurin) assay for cell viability, the Lactate Dehydrogenase (LDH) assay for cell membrane integrity, and the Caspase-3/7 assay for apoptosis.
AlamarBlue® (Resazurin) Cell Viability Assay
This assay measures the metabolic activity of viable cells. The active ingredient, resazurin, is a blue, non-fluorescent dye that is reduced by mitochondrial enzymes in living cells to the pink, highly fluorescent resorufin.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
AlamarBlue® reagent
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm) or Absorbance plate reader (570 nm and 600 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
AlamarBlue® Addition:
-
Add AlamarBlue® reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[8]
-
Gently mix the plate.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from the values of the wells containing only medium and AlamarBlue®.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using a non-linear regression curve fit.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
96-well clear plates
-
Multichannel pipette
-
Absorbance plate reader (490 nm)
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the AlamarBlue® protocol. Ensure to include wells for the following controls:
-
Untreated cells (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Medium background: Wells with medium only.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well clear plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a plate reader.[10]
-
-
Data Analysis:
-
Subtract the medium background absorbance from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the AlamarBlue® protocol, using a white-walled 96-well plate suitable for luminescence measurements. Include positive control wells treated with a known apoptosis inducer (e.g., staurosporine).
-
-
Reagent Preparation and Addition:
-
Incubation and Measurement:
-
Mix the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[11]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the values of the wells containing only medium and reagent.
-
Express the caspase activity as fold-change relative to the vehicle-treated control cells.
-
Visualizations
GAK's Role in Clathrin-Mediated Endocytosis
Caption: GAK's role in clathrin-mediated endocytosis.
Experimental Workflow for Cytotoxicity Assessment
References
- 1. GAK (protein) - Wikipedia [en.wikipedia.org]
- 2. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GAK, a regulator of clathrin-mediated membrane traffic, also controls centrosome integrity and chromosome congression | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - RO [thermofisher.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GAK Inhibitor 2 for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GAK inhibitor 2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent cyclin G-associated kinase (GAK) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of cyclin G-associated kinase (GAK) with an IC50 of 0.024 µM.[1] GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and intracellular trafficking by regulating the uncoating of clathrin-coated vesicles.[2][3][4] By inhibiting GAK, this compound disrupts these processes, which are essential for various cellular functions, including viral entry and receptor recycling.[5]
Q2: What is a good starting concentration for this compound in my cell-based assay?
As a general starting point, it is recommended to use a concentration 5 to 10 times higher than the known IC50 value to achieve complete inhibition of the enzyme's activity.[6] For this compound, with an IC50 of 0.024 µM, a starting concentration in the range of 0.12 µM to 0.24 µM would be appropriate for initial experiments. However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: My cells are showing signs of toxicity. What could be the cause and how can I mitigate it?
Toxicity can arise from high concentrations of the inhibitor or off-target effects. It is essential to determine the cytotoxic concentration 50 (CC50) for your specific cell line. If the effective concentration (EC50) is close to the CC50, it indicates a narrow therapeutic window. To mitigate toxicity, consider the following:
-
Perform a cytotoxicity assay: Use an assay like MTT or a live/dead stain to determine the CC50 in your cell line.
-
Lower the concentration: If possible, reduce the inhibitor concentration while still achieving the desired biological effect.
-
Reduce incubation time: Shorter exposure to the inhibitor may reduce toxicity.
-
Check for off-target effects: GAK inhibitors have been known to have off-target effects on other kinases. If you suspect this, you may need to use a more specific inhibitor or validate your findings with a secondary method like siRNA knockdown of GAK.
Q4: I am not observing the expected inhibitory effect. What are some potential reasons?
Several factors could contribute to a lack of efficacy:
-
Suboptimal concentration: The concentration of the inhibitor may be too low for your specific cell system. A thorough dose-response experiment is necessary.
-
Compound stability: Ensure the inhibitor has been stored correctly and is not degraded. This compound stock solutions are typically stored at -20°C for up to a month or -80°C for up to six months.[1]
-
Cell permeability: While most small molecule inhibitors are cell-permeable, this can vary between cell types.
-
High protein binding: The inhibitor may bind to proteins in the cell culture medium, reducing its effective concentration. Consider using serum-free or low-serum medium if compatible with your cells.
-
Assay-specific issues: The readout of your assay may not be sensitive enough to detect the effects of GAK inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal or no dose-response | Inactive compound. | Verify the storage conditions and age of the inhibitor. Prepare fresh dilutions from a new stock. |
| Incorrect assay setup. | Review the experimental protocol for errors in reagent preparation or incubation times. Include appropriate positive and negative controls. | |
| Cell line is resistant to GAK inhibition. | Confirm GAK expression in your cell line. Consider using a different cell line or an alternative method to inhibit GAK function (e.g., siRNA). | |
| Inconsistent results between experiments | Variability in cell density or health. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of the inhibitor for each experiment. Use a precise method for serial dilutions. | |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| Observed effect is not specific to GAK inhibition | Off-target effects of the inhibitor. | Validate findings using a structurally different GAK inhibitor or a non-pharmacological approach like siRNA-mediated GAK knockdown. Perform a kinase panel screen to identify potential off-target kinases. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). |
Quantitative Data Summary
The following tables summarize key quantitative data for GAK inhibitors to aid in experimental design.
Table 1: In Vitro Potency of Various GAK Inhibitors
| Inhibitor | Target | IC50 / Kd | Reference |
| This compound | GAK | 0.024 µM (IC50) | [1] |
| SGC-GAK-1 | GAK | 3.1 nM (Ki) | MedChemExpress |
| GAK inhibitor 49 | GAK | 56 nM (Cell IC50) | [4] |
| Erlotinib | GAK | 3.4 nM (Kd) | [5] |
| Dasatinib | GAK | Low nM range (Kd) | [5] |
Table 2: Cellular Efficacy of GAK Inhibitors in Antiviral Assays
| Inhibitor | Virus | Cell Line | EC50 | CC50 | Reference |
| This compound | Dengue virus (DENV) | Huh-7 | 1.049 µM | > 10 µM | [1] |
| 12g (isothiazolo[5,4-b]pyridine) | Hepatitis C virus (HCV) | Huh-7.5 | 2.55 µM | 23.27 µM | [5] |
| 12i (isothiazolo[5,4-b]pyridine) | Hepatitis C virus (HCV) | Huh-7.5 | 2.81 µM | 8.92 µM | [5] |
Experimental Protocols
Determining the Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration (EC50) of this compound for a specific cellular phenotype.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well plates
-
Assay-specific reagents for measuring the desired phenotype (e.g., viral infection, cell signaling event)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 10 µM) and extending below the expected EC50.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a period relevant to your biological question. This could range from a few hours to several days.
-
Assay: Perform the assay to measure the desired biological endpoint.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a positive control or maximum inhibition (100% inhibition).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the EC50 value.
-
Assessing Cytotoxicity
This protocol describes how to measure the cytotoxic effects of this compound on a cell line.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®, or a live/dead staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Inhibitor Preparation: Prepare a range of this compound concentrations, similar to the dose-response experiment. It is important to test concentrations that are higher than the expected EC50.
-
Treatment: Treat the cells with the different inhibitor concentrations and include vehicle and untreated controls.
-
Incubation: Incubate the plate for the same duration as your primary experiment.
-
Cytotoxicity Measurement: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit to measure cell viability.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot cell viability against the logarithm of the inhibitor concentration.
-
Determine the CC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
-
Visualizations
Caption: GAK's role in clathrin-mediated endocytosis and its inhibition.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. The clathrin-binding and J-domains of GAK support the uncoating and chaperoning of clathrin by Hsc70 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
Troubleshooting GAK inhibitor 2 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GAK inhibitor 2. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the compound's insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
Yes, this is a common issue. This compound is a hydrophobic molecule and is known to be practically insoluble in water and aqueous buffers like PBS.[1] For successful experiments, it is crucial to use an appropriate solvent system.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[2][3][4] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the inhibitor's solubility.[1]
Q3: My this compound precipitated when I added it to my cell culture medium. What went wrong?
Precipitation upon addition to aqueous media is a common problem with hydrophobic compounds like this compound. This typically occurs when the final concentration of the organic solvent (like DMSO) is not low enough to maintain the inhibitor's solubility in the aqueous environment of the cell culture medium. It can also be caused by temperature shifts or interactions with components in the medium.[5][6][7]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the sensitivity of your specific cell line to DMSO should be determined empirically. Some robust cell lines may tolerate up to 1% DMSO, while more sensitive cells may require concentrations below 0.1%.
Q5: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Solubility Data
The following tables summarize the solubility of this compound and other relevant GAK inhibitors in various solvents. This data can help in preparing appropriate stock solutions and understanding the compound's solubility characteristics.
Table 1: Solubility of this compound (Compound 14g)
| Solvent | Solubility | Notes |
| DMSO | ≥ 33.33 mg/mL (86.46 mM) | Requires sonication and warming to 60°C. Use of fresh, anhydrous DMSO is recommended.[2] |
| Corn Oil | ≥ 2.5 mg/mL (6.49 mM) | When diluted from a 25.0 mg/mL DMSO stock (1:9 DMSO to corn oil).[2] |
Table 2: Comparative Solubility of Other GAK Inhibitors
| Inhibitor | Solvent | Solubility | Notes |
| GAK inhibitor 49 | DMSO | 74 mg/mL (199.78 mM) | Use of fresh, anhydrous DMSO is recommended.[1][8] |
| Ethanol | 6 mg/mL (16.19 mM) | ||
| Water | Insoluble | ||
| SGC-GAK-1 | DMSO | 78 mg/mL (200.39 mM) | Use of fresh, anhydrous DMSO is recommended.[2][9] |
| Ethanol | 39 mg/mL (100.19 mM) | ||
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
-
Pre-warm the vial: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Aid dissolution: To ensure complete dissolution, vortex the solution and/or sonicate the vial in a water bath. Gentle warming (up to 60°C) can also be applied.[2] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into single-use volumes in appropriate tubes. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol provides a step-by-step guide to minimize precipitation when diluting the DMSO stock solution into aqueous cell culture medium.
-
Pre-warm media: Warm the required volume of cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Serial dilution (optional but recommended): If a very low final concentration of the inhibitor is required, perform an intermediate serial dilution of the high-concentration DMSO stock in DMSO.
-
Dilution into medium: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-wise. This rapid mixing helps to disperse the inhibitor and prevent localized high concentrations that can lead to precipitation.
-
Final concentration of DMSO: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally below 0.5%.
-
Immediate use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
Troubleshooting Guide
Problem: Precipitate forms in the DMSO stock solution upon storage.
-
Possible Cause: The DMSO used may have absorbed moisture, reducing its solvating capacity.
-
Solution: Discard the stock solution and prepare a fresh one using a new, unopened vial of anhydrous DMSO.[1]
Problem: A precipitate is observed immediately after adding the inhibitor to the cell culture medium.
This is a common and critical issue. The following decision tree can help diagnose and solve the problem.
Caption: Troubleshooting decision tree for this compound precipitation.
Visualizations
GAK Signaling Pathway in Clathrin-Mediated Endocytosis
Cyclin G-associated kinase (GAK) is a key regulator of clathrin-mediated endocytosis. It functions by phosphorylating the µ subunits of the adaptor protein (AP) complexes AP-1 and AP-2, which promotes the binding of these complexes to cargo proteins and facilitates the assembly of clathrin-coated vesicles.
Caption: Role of GAK in clathrin-mediated endocytosis.
Experimental Workflow for Testing this compound in a Cell-Based Assay
The following workflow outlines the key steps for assessing the efficacy of this compound in a typical cell-based experiment, such as a cell viability or signaling assay.
References
- 1. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
How to minimize off-target effects of GAK inhibitor 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GAK inhibitor 2 (SGC-GAK-1), with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SGC-GAK-1) and what are its primary cellular functions?
A1: this compound, also known as SGC-GAK-1, is a potent and selective chemical probe for Cyclin G-associated kinase (GAK).[1][2] GAK is a serine/threonine kinase involved in several key cellular processes, including:
-
Clathrin-mediated endocytosis: GAK plays a crucial role in uncoating clathrin-coated vesicles, a critical step in intracellular trafficking.[3][4][5][6]
-
Mitosis: GAK is required for proper centrosome maturation and mitotic progression.[4]
Q2: What are the known off-targets of this compound (SGC-GAK-1)?
A2: While highly selective, in vitro screening has identified Receptor-Interacting Protein Kinase 2 (RIPK2) as a primary off-target of SGC-GAK-1.[1] Cellular engagement assays have shown that the selectivity margin between GAK and RIPK2 is narrower in a cellular context compared to in vitro binding assays.[1]
Q3: How can I be sure that the observed phenotype in my experiment is due to GAK inhibition and not off-target effects?
A3: To ensure the observed effects are GAK-specific, it is crucial to use a set of control compounds in your experiments:
-
SGC-GAK-1N: A structurally related negative control that is significantly less potent against GAK.[1]
-
A potent and selective RIPK2 inhibitor (e.g., compound 18 or HY-19764): This allows you to distinguish between GAK-mediated and RIPK2-mediated effects.[1]
If the phenotype is observed with SGC-GAK-1 but not with SGC-GAK-1N or the RIPK2 inhibitor, it provides strong evidence for GAK-specific activity.
Q4: What is the recommended concentration range for using SGC-GAK-1 in cellular assays?
A4: A concentration of up to 1 µM is generally recommended for cellular use.[7] However, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Problem 1: I am not observing the expected phenotype after treating my cells with SGC-GAK-1.
-
Possible Cause: Insufficient cellular potency.
-
Solution: Confirm that the inhibitor is engaging GAK in your specific cell line at the concentration used. A NanoBRET target engagement assay is a recommended method for this. Also, ensure that the compound has not degraded by following the recommended storage conditions (-80°C for long-term storage).[7]
-
-
Possible Cause: Cell line-specific differences.
-
Solution: GAK expression levels may vary between cell lines. Verify GAK expression in your cell line of interest via western blot or qPCR. The response to GAK inhibition can be cell-context dependent. For example, some prostate cancer cell lines show greater sensitivity to SGC-GAK-1 than others.[8]
-
Problem 2: I am observing a phenotype that is inconsistent with the known functions of GAK.
-
Possible Cause: Off-target effects.
-
Solution: As mentioned in the FAQs, it is critical to use the negative control (SGC-GAK-1N) and a selective RIPK2 inhibitor. If the phenotype persists with the RIPK2 inhibitor, it may indicate a RIPK2-mediated effect. If the phenotype is absent with both controls, it is more likely a GAK-dependent effect.
-
-
Possible Cause: Compound interference with the assay.
-
Solution: Some compounds can interfere with assay readouts (e.g., fluorescence or luminescence). Run a control experiment with the inhibitor in the absence of cells or with a mock-transfected cell line to rule out assay artifacts.
-
Problem 3: The in vitro IC50 value of my GAK inhibitor does not correlate with its cellular activity.
-
Possible Cause: Differences in assay conditions.
-
Solution: In vitro kinase assays are often performed at low ATP concentrations, which may not reflect the physiological ATP levels inside a cell. This can lead to a discrepancy between biochemical potency and cellular efficacy. Cellular target engagement assays like NanoBRET provide a more physiologically relevant measure of inhibitor activity.[1]
-
-
Possible Cause: Cell permeability and efflux.
-
Solution: The compound may have poor cell permeability or be actively transported out of the cell. Consider using cell lines with known differences in drug transporter expression or employing techniques to measure intracellular compound concentration.
-
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound and Control Compounds
| Compound | Target | In Vitro Kd (nM) | Cellular IC50 (nM) (NanoBRET) |
| SGC-GAK-1 | GAK | 1.9 - 4.5 | 110 - 120 |
| RIPK2 | 110 | 360 | |
| ADCK3 | >50% binding at 1µM | Not Reported | |
| NLK | >50% binding at 1µM | Not Reported | |
| ACVR1 | >50% binding at 1µM | Not Reported | |
| SGC-GAK-1N | GAK | >10,000 | >10,000 |
| (Negative Control) | RIPK2 | Not Reported | >10,000 |
| Compound 18 | GAK | >10,000 | >10,000 |
| (RIPK2 Inhibitor) | RIPK2 | 1.1 | 2.2 |
Data compiled from published studies.[1]
Experimental Protocols
Protocol 1: In Vitro GAK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a generic luminescent kinase assay format, such as ADP-Glo™, to measure the activity of purified GAK enzyme.
Materials:
-
Recombinant human GAK enzyme
-
GAK substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate if known)
-
SGC-GAK-1 and control compounds
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
Procedure:
-
Compound Preparation: Prepare serial dilutions of SGC-GAK-1, SGC-GAK-1N, and the RIPK2 inhibitor in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of kinase buffer containing the GAK enzyme and substrate.
-
Add 0.5 µL of the diluted compounds to the respective wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km value for GAK, if known, to better reflect physiological conditions.
-
-
Incubation: Incubate the reaction plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ values by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol outlines the steps to measure the engagement of SGC-GAK-1 with GAK in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-GAK Fusion Vector
-
Lipofectamine® 3000 (or other transfection reagent)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-5
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
SGC-GAK-1 and control compounds
Procedure:
-
Transfection:
-
Seed HEK293 cells in a 6-well plate.
-
Transfect the cells with the NanoLuc®-GAK Fusion Vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells in Opti-MEM™.
-
Plate the cells in a 96-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of SGC-GAK-1 and control compounds.
-
Add the NanoBRET™ Tracer K-5 to the cells at the recommended concentration.
-
Add the serially diluted compounds to the wells.
-
Incubate at 37°C in a CO₂ incubator for 2 hours.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature for 15 minutes.
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix.
-
Add the substrate/inhibitor mix to each well.
-
Read the donor (450 nm) and acceptor (610 nm) emission wavelengths within 10 minutes using a luminometer capable of measuring BRET.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (acceptor emission / donor emission).
-
Normalize the data to the vehicle control and calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ values by fitting the data to a dose-response curve.
-
Visualizations
Caption: GAK's role in clathrin-mediated endocytosis.
Caption: Workflow for off-target validation of this compound.
References
- 1. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. The clathrin-binding and J-domains of GAK support the uncoating and chaperoning of clathrin by Hsc70 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamics of Auxilin 1 and GAK in clathrin-mediated traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Addressing GAK inhibitor 2 instability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GAK inhibitor 2. The information provided is designed to address potential instability issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintaining the stability of this compound. Below is a summary of recommended storage conditions from various suppliers.
| Storage Condition | Powder | Stock Solution in DMSO |
| -20°C | 3 years | 1-3 months[1] |
| -80°C | Not specified | Up to 6 months[1] |
| 4°C | 2 years | Not recommended |
Note: There are slight variations in the recommended storage times for stock solutions between suppliers. It is advisable to consult the product-specific datasheet.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO. To ensure complete dissolution, gentle warming and sonication may be used. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: While specific data on the half-life of this compound in aqueous solutions is limited, isothiazolopyridine compounds can be susceptible to hydrolysis and oxidation. In long-term cell culture experiments where media is changed every 24-72 hours, a decrease in the effective concentration of the inhibitor may occur. For experiments extending beyond 24 hours, it is crucial to consider the stability of the inhibitor under your specific experimental conditions.
Q4: How often should I replenish this compound in my long-term cell culture experiments?
A4: Given the potential for instability, fresh media containing this compound should be added to your cell cultures every 24 hours to maintain a consistent effective concentration. This is particularly important for experiments lasting several days or weeks.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or diminishing biological effect over time. | Degradation of this compound in cell culture media at 37°C. | 1. Replenish the media with freshly prepared this compound every 24 hours.2. Perform a time-course experiment to determine the functional half-life of the inhibitor in your specific cell culture system (see Experimental Protocols section).3. Aliquot and store stock solutions at -80°C to minimize degradation from freeze-thaw cycles. |
| Variability between experiments. | 1. Inconsistent inhibitor concentration due to improper storage or handling.2. Degradation of the inhibitor during the experiment. | 1. Use a fresh aliquot of the stock solution for each experiment.2. Ensure complete dissolution of the stock solution before diluting into culture media.3. Standardize the timing of media changes and inhibitor addition across all experiments. |
| Precipitation of the inhibitor in cell culture media. | The concentration of this compound exceeds its solubility in the aqueous media. | 1. Ensure the final concentration of DMSO in the culture media is kept to a minimum (typically <0.1%).2. Prepare intermediate dilutions of the stock solution in media before adding to the final culture volume.3. Visually inspect the media for any signs of precipitation after adding the inhibitor. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media using LC-MS/MS
This protocol provides a framework for assessing the chemical stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
LC-MS/MS system
-
Analytical column (e.g., C18)
-
Methanol (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Acetonitrile with 0.1% formic acid (LC-MS grade)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the this compound into pre-warmed (37°C) cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM).
-
Incubate the medium at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Immediately quench any potential enzymatic degradation by adding 3 volumes of ice-cold methanol.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life in your experimental conditions.
Protocol 2: Functional Assessment of this compound Activity Over Time
This protocol helps determine the functional stability of this compound by measuring its effect on a known downstream target.
Materials:
-
Cells expressing the target of interest
-
This compound
-
Appropriate cell lysis buffer and protease/phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-target, anti-total-target, and loading control)
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration.
-
At various time points (e.g., 0, 4, 8, 12, 24, 48 hours) after a single addition of the inhibitor, lyse the cells.
-
Perform Western blot analysis to assess the phosphorylation status of a known GAK downstream target.
-
Quantify the band intensities to determine the duration of effective target inhibition after a single dose.
-
Compare these results with a control group where the media with fresh inhibitor is replenished every 24 hours.
Signaling Pathways and Workflows
Caption: GAK's role in EGFR signaling and clathrin-mediated endocytosis.
Caption: Recommended workflow for long-term experiments with this compound.
Caption: Logical troubleshooting steps for inconsistent experimental results.
References
Interpreting unexpected results from GAK inhibitor 2 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GAK inhibitor 2. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of Cyclin G-associated kinase (GAK), a serine/threonine kinase.[1][2] GAK plays a crucial role in clathrin-mediated trafficking, which is essential for processes like viral entry and receptor signaling.[3][4] It does this by recruiting clathrin and adaptor protein complex 2 (AP-2) to the plasma membrane and phosphorylating the μ2 subunit of AP-2 (AP2M1).[3] GAK is also involved in the maintenance of centrosome maturation and progression through mitosis.[4][5][6][7]
Q2: What are the expected cellular effects of this compound treatment?
Based on the known functions of GAK, treatment with this compound is expected to result in:
-
Disruption of clathrin-mediated endocytosis: This can affect viral entry and receptor trafficking.[3][8]
-
G2/M-phase cell cycle arrest: This is a common outcome in cancer cell lines, particularly those with deficiencies in the retinoblastoma (RB) tumor suppressor.[5][6][7]
-
Mitotic defects: These can include chromosome misalignment and spindle distortion.[5][6][7]
-
Induction of apoptosis: Cell death is often observed following mitotic disruption.
-
Antiviral activity: The inhibitor has shown efficacy against viruses like Dengue virus (DENV) and Hepatitis C virus (HCV) by inhibiting viral entry and assembly.[1][3][9]
Q3: My cells are not showing the expected G2/M arrest after treatment. What could be the reason?
Several factors could contribute to a lack of G2/M arrest:
-
Cell Line Specificity: The dependency on GAK for mitotic progression can be cell-type specific. For example, diffuse large B-cell lymphoma (DLBCL) cells with RB1 deficiency show strong G2/M arrest upon GAK inhibition.[5][6] Your cell line may not have this dependency.
-
Inhibitor Concentration and Incubation Time: The concentration of this compound and the duration of treatment may be suboptimal. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound Integrity: Ensure the inhibitor has been stored correctly (-20°C for short-term, -80°C for long-term) and has not degraded.[1] Prepare fresh dilutions for each experiment.
-
Off-Target Effects: In some cellular contexts, off-target effects of kinase inhibitors can lead to unexpected signaling pathway activation that may counteract the on-target effect.[10][11]
Q4: I am observing high levels of cell death at concentrations where I don't see the specific expected phenotype. Why is this happening?
This could be due to:
-
Off-target toxicity: At higher concentrations, kinase inhibitors can inhibit other kinases, leading to general cytotoxicity that masks the specific on-target phenotype.[3][12] Some GAK inhibitors have been shown to have off-target activity against kinases like RIPK2.[13]
-
Rapid induction of apoptosis: The mitotic catastrophe induced by GAK inhibition can be a very rapid process in some cells, leading to apoptosis before a clear G2/M arrest can be observed.
Q5: Can this compound affect signaling pathways other than the cell cycle?
Yes. Given GAK's role in clathrin-mediated trafficking, the inhibitor can indirectly affect various signaling pathways that rely on receptor endocytosis, such as EGFR signaling.[3]
Troubleshooting Guide
Problem 1: Inconsistent or No Effect of this compound
| Possible Cause | Recommended Action |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 for your specific cell line and endpoint (e.g., cell viability, target phosphorylation). |
| Inappropriate Treatment Duration | Conduct a time-course experiment to identify the optimal incubation time for observing the desired phenotype. |
| Compound Degradation | Aliquot the inhibitor upon receipt and store at -80°C.[1] Prepare fresh working solutions from a new aliquot for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Ensure consistent cell density, passage number, and media composition, as these can influence cellular responses to inhibitors. |
| Low GAK Expression in Cell Line | Verify the expression level of GAK in your cell line of interest via Western blot or qPCR. |
Problem 2: Unexpected Phenotype Observed
| Possible Cause | Recommended Action |
| Off-Target Effects | - Review the literature for known off-targets of your specific GAK inhibitor.[13]- Use a structurally different GAK inhibitor as an orthogonal control.[12]- Employ a rescue experiment by overexpressing a drug-resistant GAK mutant. |
| Activation of Compensatory Pathways | - Profile changes in related signaling pathways using antibody arrays or Western blotting for key pathway components.- Consider that inhibition of one pathway can lead to the activation of another through retroactivity.[10] |
| Cellular Context-Specific Response | - Characterize the genetic background of your cell line (e.g., RB1 status).[5][6]- Compare your results with published data from similar cell lines. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed Cells: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat with Inhibitor: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a DMSO-treated vehicle control.
-
Add MTT Reagent: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.
Western Blot for Phospho-AP2M1
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total AP2M1 and a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Essential Role of Cyclin-G–associated Kinase (Auxilin-2) in Developing and Mature Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 13. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to GAK inhibitor 2 in viral strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GAK inhibitor 2 in antiviral studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin G-associated kinase (GAK). GAK is a host serine/threonine kinase that plays a crucial role in regulating clathrin-mediated endocytosis and intracellular trafficking by phosphorylating adaptor proteins AP-1 and AP-2.[1][2][3][4] Many viruses hijack this pathway for entry into and assembly/egress from host cells.[1][2][3][4] By inhibiting GAK, this compound disrupts these essential steps in the viral life cycle, leading to a broad-spectrum antiviral effect.[5][6][7]
Q2: Against which viruses has this compound shown activity?
This compound has demonstrated antiviral activity against a range of viruses, particularly those that rely on clathrin-mediated endocytosis for entry. This includes members of the Flaviviridae family, such as Dengue virus (DENV).[5] The principle of targeting a host factor suggests it may be effective against other viruses that utilize this pathway, including Hepatitis C virus (HCV), Ebola virus (EBOV), and coronaviruses like SARS-CoV-2.[4][5]
Q3: What is the likelihood of viral strains developing resistance to this compound?
A significant advantage of host-targeted antivirals like this compound is a high genetic barrier to resistance.[6][8] Because the inhibitor targets a stable host protein, the virus would need to evolve a way to bypass its dependence on GAK, which is a more complex evolutionary leap than a simple point mutation in a viral protein that would confer resistance to a direct-acting antiviral.[9][10] To date, there are no documented cases of viral resistance to GAK inhibitors in the scientific literature.
Q4: I am not seeing the expected antiviral effect in my experiments. What could be the issue?
Several factors could contribute to a lack of antiviral efficacy. Please refer to the troubleshooting guide below for a systematic approach to identifying the problem. Common issues include suboptimal inhibitor concentration, incorrect timing of administration, cell line variability, or problems with the viral stock.
Q5: Are there known off-target effects of this compound?
While this compound is designed to be selective for GAK, like all small molecule inhibitors, the possibility of off-target effects exists. It is crucial to include appropriate controls in your experiments, such as a cytotoxicity assay and a negative control compound, to rule out non-specific effects on cell viability or other cellular processes that might indirectly impact viral replication.
Troubleshooting Guide
Issue 1: Reduced or No Antiviral Activity
| Possible Cause | Recommended Action |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal EC50 for your specific virus and cell line. Refer to the quantitative data table below for reported EC50 values as a starting point. |
| Incorrect Timing of Administration | GAK inhibitors primarily affect viral entry and assembly/egress. Ensure the inhibitor is present during the relevant stages of the viral life cycle. For entry assays, pre-incubate cells with the inhibitor before adding the virus. For multi-cycle replication assays, the inhibitor should be present throughout the experiment. |
| Cell Line Variability | The expression and importance of GAK can vary between different cell lines. Confirm GAK expression in your chosen cell line via Western blot or qPCR. Consider testing the inhibitor's efficacy in a different, well-characterized cell line. |
| Viral Stock Titer or Integrity Issues | Titer your viral stock immediately before use to ensure an accurate multiplicity of infection (MOI). Degraded viral stocks may lead to inconsistent results. |
| Inhibitor Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Repeated freeze-thaw cycles should be avoided. |
Issue 2: Investigating Potential Viral Resistance
While resistance is unlikely, researchers interested in investigating this possibility can perform in vitro resistance selection experiments.
Experimental Workflow for In Vitro Resistance Selection
Q: How would a virus theoretically develop resistance to a GAK inhibitor?
The theoretical mechanisms for resistance to a host-targeted antiviral like a GAK inhibitor include:
-
Pathway Bypass: The virus could evolve to utilize an alternative entry or egress pathway that is not dependent on GAK and clathrin-mediated endocytosis.[11]
-
Increased Affinity for Host Factor: The virus could develop mutations in its proteins that increase their affinity for GAK, thereby outcompeting the inhibitor.[11]
-
Upregulation of Host Factor: While less likely to be driven by viral evolution alone, changes in the host cell environment that lead to increased GAK expression could potentially overcome the inhibitory effect.
Quantitative Data
Table 1: Antiviral Activity of GAK Inhibitors Against Various Viruses
| Inhibitor | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Dengue virus (DENV) | Huh-7 | Luciferase Reporter | 1.049 | >20 | >19 | [5] |
| Sunitinib | DENV | Huh-7 | Luciferase Reporter | 0.51 | >10 | >19.6 | [8] |
| Erlotinib | DENV | Huh-7 | Luciferase Reporter | 6.5 | >50 | >7.7 | [8] |
| Sunitinib | Hepatitis C virus (HCV) | Huh-7.5 | Focus Forming Assay | 1.2 | >10 | >8.3 | [3] |
| Erlotinib | Hepatitis C virus (HCV) | Huh-7.5 | Focus Forming Assay | 0.6 | >10 | >16.7 | [3] |
| SGC-GAK-1 | SARS-CoV-2 | Vero E6 | Plaque Reduction | 0.2 | >20 | >100 | [4] |
| SGC-GAK-1 | SARS-CoV-2 | Calu-3 | Nluc Reporter | 2.3 | >20 | >8.7 | [4] |
Experimental Protocols
Protocol 1: Viral Entry Assay
This protocol is designed to assess the effect of this compound specifically on the viral entry stage.
-
Cell Seeding: Seed permissive cells in a 96-well plate to achieve 90-95% confluency on the day of infection.
-
Inhibitor Pre-incubation: Pre-treat the cells with various concentrations of this compound for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Viral Inoculation: Infect the cells with the virus at a predetermined MOI in the presence of the inhibitor.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for viral entry.
-
Wash: Remove the inoculum and wash the cells with PBS to remove unbound virus and inhibitor.
-
Overlay: Add fresh medium to the cells.
-
Readout: At an appropriate time post-infection (e.g., 24-72 hours), quantify viral infection using a suitable method, such as a luciferase reporter assay, plaque assay, or immunofluorescence staining for a viral antigen.[12][13][14]
Protocol 2: Viral Assembly and Egress Assay
This protocol assesses the impact of this compound on the later stages of the viral life cycle.
-
Cell Infection: Infect permissive cells with the virus at a high MOI to ensure a single round of replication.
-
Inhibitor Addition: Add this compound at various concentrations after the viral entry phase (e.g., 2-4 hours post-infection).
-
Incubation: Incubate the infected cells for a period that allows for one complete replication cycle.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.
-
Titer Determination: Determine the titer of infectious virus in the collected supernatant using a plaque assay or TCID50 assay on fresh, uninfected cells. A reduction in the viral titer in the supernatant of inhibitor-treated cells compared to the control indicates an effect on assembly or egress.[15][16]
Signaling Pathways and Workflows
GAK's Role in Clathrin-Mediated Viral Entry
Logical Flow for Troubleshooting Reduced Antiviral Activity
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. AP-2-associated protein kinase 1 and cyclin G-associated kinase regulate hepatitis C virus entry and are potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Numb-associated kinases are required for SARS-CoV-2 infection and are cellular targets for antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitors as Underexplored Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to look at… Part 3/3: Viral assembly and release - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Validating GAK Inhibition in a Cellular Context
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating Cyclin G-associated kinase (GAK) inhibition in a cellular setting.
Frequently Asked Questions (FAQs)
Q1: My GAK inhibitor shows high potency in biochemical assays but weak activity in my cellular assay. What are the potential reasons for this discrepancy?
A1: This is a common challenge in drug discovery. Several factors can contribute to a drop in potency between biochemical and cellular assays:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Cellular ATP Concentration: GAK inhibitors are often ATP-competitive. The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to GAK, leading to a decrease in apparent potency.[1][2][3]
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing its free concentration available to engage with GAK.
-
Compound Instability: The compound may be unstable in the cellular environment and could be metabolized into inactive forms.
Q2: How can I confirm that my inhibitor is directly binding to GAK inside the cells?
A2: Direct target engagement in a cellular context can be confirmed using specialized biophysical assays:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of GAK upon inhibitor binding. Ligand-bound proteins are generally more resistant to heat-induced denaturation.[4][5]
-
NanoBRET™ Target Engagement Assay: This assay measures the binding of an inhibitor to a NanoLuc® luciferase-GAK fusion protein in live cells by monitoring bioluminescence resonance energy transfer (BRET).[6][7]
Q3: I'm observing the expected phenotype upon GAK inhibition, but how do I rule out off-target effects?
A3: Ruling out off-target effects is crucial for validating GAK as the responsible target. Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: Confirm that a different, structurally distinct GAK inhibitor produces the same phenotype.
-
Utilize a Negative Control: Employ a close structural analog of your inhibitor that is inactive against GAK.[1][8] For example, SGC-GAK-1N can be used as a negative control for the GAK probe SGC-GAK-1.[1]
-
RNA Interference (RNAi) or CRISPR/Cas9: Use siRNA, shRNA, or CRISPR-mediated knockout/knockdown of GAK to see if it phenocopies the effects of the inhibitor.[9][10]
-
Kinome Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-targets.[11][12] Some GAK inhibitors are known to have off-target activity against kinases like RIPK2.[1]
-
Rescue Experiments: If possible, overexpress a resistant mutant of GAK to see if it reverses the phenotypic effects of the inhibitor.
Q4: What are the known downstream signaling pathways affected by GAK inhibition that I can monitor?
A4: GAK inhibition has been shown to impact several signaling pathways:
-
EGFR Signaling: Down-regulation of GAK can lead to an increase in the levels of activated Akt and extracellular signal-regulated kinase 5 (ERK5).[13]
-
AP-2 Signaling: GAK is known to phosphorylate the µ2-subunit of the adaptor protein 2 (AP-2). Inhibition of GAK can be monitored by assessing the phosphorylation status of AP2M1.[14]
-
Cell Cycle Regulation: GAK inhibition can activate the spindle-assembly checkpoint, leading to a G2/M phase arrest.[8][9][10][15] This is often accompanied by increased levels of cyclin B1 and phosphorylation of histone H3 at Ser10.[16]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability/proliferation assays.
| Possible Cause | Troubleshooting Step |
| Compound solubility issues. | Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before diluting in cell culture media. Check for precipitation in the media. |
| Cell density variability. | Plate cells at a consistent density for all experiments. Ensure even cell distribution across the wells. |
| Edge effects in microplates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Incorrect assay endpoint. | Optimize the incubation time with the inhibitor. The effect on cell viability may not be apparent at early time points. |
| Cell line-specific sensitivity. | Different cell lines can have varying sensitivities to GAK inhibition. Confirm GAK expression levels in your cell line of choice. |
Problem 2: No change observed in the phosphorylation of a downstream target.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody for Western blotting. | Validate your primary antibody to ensure it is specific and sensitive for the phosphorylated target. Run positive and negative controls. |
| Timing of analysis is not optimal. | Perform a time-course experiment to determine the peak of the phosphorylation change after inhibitor treatment. |
| Insufficient inhibitor concentration. | Confirm that the concentration of the inhibitor used is sufficient to engage GAK in your cellular system, ideally guided by target engagement data. |
| Redundant signaling pathways. | Other kinases may compensate for the loss of GAK activity. Consider inhibiting parallel pathways if known. |
| Cellular context. | The specific downstream signaling may be cell-type or context-dependent. |
Experimental Protocols
Protocol 1: Western Blot Analysis of AP2M1 Phosphorylation
-
Cell Treatment: Plate cells (e.g., Huh-7.5) and allow them to adhere overnight. Treat the cells with various concentrations of the GAK inhibitor or DMSO (vehicle control) for the desired time (e.g., 48-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-AP2M1 (p-AP2M1) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total AP2M1 and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the GAK inhibitor or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase would be indicative of GAK inhibition.[9][15]
Quantitative Data Summary
Table 1: Cellular Potency of GAK Inhibitors in Different Assays
| Compound | Assay Type | Cell Line | Potency (EC₅₀/GI₅₀/IC₅₀) | Reference |
| 12g | HCV Entry | Huh-7.5 | 3.6 µM | [14] |
| 12g | HCV Assembly (Intracellular) | Huh-7.5 | 1.64 µM | [14] |
| 12g | HCV Assembly (Extracellular) | Huh-7.5 | 2.13 µM | [14] |
| 12i | HCV Entry | Huh-7.5 | 2.05 µM | [14] |
| 12i | HCV Assembly (Intracellular) | Huh-7.5 | 2.43 µM | [14] |
| 12i | HCV Assembly (Extracellular) | Huh-7.5 | 2.47 µM | [14] |
| SGC-GAK-1 | Proliferation | DLBCL cell lines | ≤1 µM | [9][10] |
| SGC-GAK-1 | Target Engagement (NanoBRET) | 293T | 120 nM | [1] |
Table 2: Off-Target Profile of Selected GAK Inhibitors
| Compound | Primary Target | Off-Target | Kd (nM) | Reference |
| Erlotinib | EGFR | GAK | 3.4 | [14] |
| Dasatinib | BCR-ABL, SRC family | GAK | Low nM range | [14] |
| Gefitinib | EGFR | GAK | Low nM range | [14] |
| SGC-GAK-1 | GAK | RIPK2, ADCK3, NLK | Within 30-fold of GAK Kd | [1] |
Visualizations
Caption: Key signaling pathways influenced by GAK activity and targeted by GAK inhibitors.
Caption: Experimental workflow for the cellular validation of a GAK inhibitor.
Caption: A logical flowchart for troubleshooting unexpected results in GAK inhibition studies.
References
- 1. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The serine/threonine kinase cyclin G-associated kinase regulates epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
Validation & Comparative
A Comparative Analysis of GAK Inhibitors: GAK Inhibitor 2 vs. SGC-GAK-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Cyclin G-Associated Kinase (GAK): GAK inhibitor 2 and SGC-GAK-1. This analysis is based on publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to GAK
Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in cellular trafficking and signaling.[1][2] It is a member of the numb-associated kinase (NAK) family.[1][2] GAK functions as an essential cofactor for HSC70-dependent uncoating of clathrin-coated vesicles and is also involved in the maintenance of centrosome maturation during mitosis.[1][2] Its involvement in various diseases, including cancer and viral infections, has made it an attractive target for therapeutic intervention.[1][3]
Overview of GAK Inhibitors
SGC-GAK-1 is a well-characterized chemical probe for GAK.[1][4][5] It is a potent, selective, and cell-active inhibitor developed by the Structural Genomics Consortium (SGC).[1][4][5] It is accompanied by a structurally related negative control, SGC-GAK-1N, which lacks GAK activity, allowing for more rigorous interrogation of GAK-specific cellular functions.[1][5]
This compound , also known as compound 14g, is another potent inhibitor of GAK.[6][7] While less extensively characterized in publicly available literature compared to SGC-GAK-1, it has demonstrated significant GAK inhibition and antiviral activity.[6][7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and SGC-GAK-1. It is important to note that a direct comparison is challenging as the data originates from different studies and experimental conditions.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | SGC-GAK-1 | Reference(s) |
| GAK IC50 | 24 nM | Not Reported | [6][7][8] |
| GAK Ki | Not Reported | 3.1 nM | [9][10] |
| GAK KD | Not Reported | 1.9 nM | [2][9] |
| Selectivity Profile | Not extensively reported | Highly selective in a kinome-wide screen. RIPK2 is a notable off-target. | [1] |
| Selectivity over NAK family | Not Reported | >16,000-fold selective over other NAK family members (AAK1, STK16, BMP2K). | [4][11] |
Table 2: Cellular Activity
| Parameter | This compound | SGC-GAK-1 | Reference(s) |
| Cellular GAK IC50 (NanoBRET) | Not Reported | 120 ± 50 nM | [1] |
| Antiviral EC50 (Dengue Virus) | 1.049 µM | Potent anti-DENV activity reported, specific EC50 not provided in these documents. | [4][6][7] |
| Antiproliferative Activity | Not Reported | Potent activity in LNCaP (IC50 = 0.05 ± 0.15 µM) and 22Rv1 (IC50 = 0.17 ± 0.65 µM) prostate cancer cell lines. | [1][9] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in the literature for these inhibitors.
Kinase Inhibition Assays (for IC50, Ki, KD determination)
-
Principle: These assays measure the ability of an inhibitor to compete with ATP for the active site of the kinase.
-
General Protocol:
-
Recombinant GAK kinase domain is incubated with a specific substrate (e.g., a peptide) and ATP (often radiolabeled).
-
The inhibitor at varying concentrations is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified. This can be done through methods like scintillation counting for radiolabeled ATP, or using phosphospecific antibodies in an ELISA or Western blot format.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation. Ki and KD values can be determined through further kinetic studies or binding assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance).
-
Cellular Target Engagement (NanoBRET Assay)
-
Principle: This assay measures the binding of an inhibitor to its target protein within living cells.
-
General Protocol:
-
Cells are engineered to express a fusion protein of the target kinase (GAK) and a luciferase (e.g., NanoLuc).
-
A fluorescently labeled tracer that binds to the kinase's active site is added to the cells.
-
In the absence of a competing inhibitor, the tracer binds to the kinase, bringing the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
The inhibitor is added at various concentrations, displacing the tracer and disrupting the BRET signal.
-
The IC50 is determined by measuring the concentration-dependent decrease in the BRET signal.
-
Cell Viability/Antiproliferation Assays
-
Principle: These assays determine the effect of a compound on cell survival and growth.
-
General Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The inhibitor is added at a range of concentrations.
-
Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a variety of methods, such as:
-
MTT/XTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo®: Measures ATP levels as an indicator of cell viability.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
The concentration of inhibitor that reduces cell viability by 50% (GI50 or IC50) is calculated.
-
Visualizations
GAK Signaling Pathway in Clathrin-Mediated Endocytosis
Caption: GAK's role in clathrin-mediated endocytosis.
Comparative Experimental Workflow
Caption: A workflow for comparing GAK inhibitors.
Discussion and Conclusion
Both this compound and SGC-GAK-1 are potent inhibitors of GAK. SGC-GAK-1 is a more extensively characterized chemical probe with a well-defined selectivity profile and a readily available negative control, making it a strong choice for target validation studies. The identification of RIPK2 as an off-target for SGC-GAK-1 is a critical piece of information for interpreting cellular data, and the availability of a RIPK2-selective inhibitor further strengthens the toolkit for dissecting GAK-specific effects.[1]
This compound has demonstrated potent in vitro inhibition of GAK and promising antiviral activity.[6][7] However, there is less publicly available information regarding its kinome-wide selectivity and cellular target engagement.
Recommendations for Researchers:
-
For studies requiring a well-validated chemical probe with a negative control to confidently attribute a phenotype to GAK inhibition, SGC-GAK-1 is the recommended choice.
-
This compound represents a valuable tool, particularly in the context of antiviral research. Further characterization of its selectivity and cellular mechanism of action would be beneficial.
This guide serves as a starting point for researchers interested in utilizing GAK inhibitors. The provided data and protocols should aid in the design of future experiments to further elucidate the role of GAK in health and disease.
References
- 1. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 3. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. targetmol.cn [targetmol.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
GAK Inhibitor 2: In Vivo Antiviral Activity Validation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antiviral activity of GAK inhibitor 2 (also known as Compound 14g) and other notable GAK inhibitors. Cyclin G-associated kinase (GAK) has emerged as a critical host factor for the replication of a broad range of viruses, making it a promising target for host-directed antiviral therapies. This document summarizes key experimental data, details methodologies of pivotal in vivo studies, and visualizes relevant biological pathways and experimental workflows to offer an objective assessment of the current landscape of GAK inhibitors for antiviral drug development.
Executive Summary
GAK plays a crucial role in clathrin-mediated endocytosis, a fundamental process hijacked by numerous viruses for entry into host cells. GAK also participates in later stages of the viral life cycle, such as assembly and egress. The inhibition of GAK, therefore, presents a powerful, broad-spectrum antiviral strategy with a potentially high barrier to resistance. While several GAK inhibitors have been developed, including repurposed oncology drugs and more selective novel compounds, their in vivo antiviral efficacy remains a key area of investigation. This guide focuses on comparing the available in vivo data to inform future research and development efforts.
Comparative Analysis of GAK Inhibitors
The following tables summarize the in vitro and in vivo antiviral activities of this compound and other significant GAK inhibitors.
Table 1: In Vitro Antiviral Activity of Selective GAK Inhibitors
| Compound | Virus | Assay | EC50 | Cytotoxicity (CC50) | Selectivity Index (CC50/EC50) | Reference |
| This compound (Compound 14g) | Dengue Virus (DENV) | Undisclosed | 1.049 µM | Not Reported | Not Reported | [1] |
| SGC-GAK-1 | Not Reported (Antiviral) | Not Reported | Not Reported | Not Reported | Not Reported | |
| 12g | Hepatitis C Virus (HCV) | HCVcc infection | 2.55 µM | 23.27 µM | 9.13 | |
| 12i | Hepatitis C Virus (HCV) | HCVcc infection | 2.81 µM | 8.92 µM | 3.17 |
Table 2: In Vivo Antiviral Activity of GAK Inhibitors
| Inhibitor(s) | Virus | Animal Model | Key Findings | Reference |
| This compound (Compound 14g) & other selective GAK inhibitors | Dengue Virus (DENV) | AG129 Mice | Did not show a significant antiviral effect beyond the vehicle, attributed to a limited pharmacokinetic profile. | [1] |
| Sunitinib + Erlotinib | Dengue Virus (DENV) | AG129 Mice | Prevention: 65-100% survival in treated mice compared to 100% mortality in controls. Therapy: Retained substantial efficacy when administered less than 48 hours post-infection. | [2] |
| Sunitinib + Erlotinib | Ebola Virus (EBOV) | Mouse Model | Prevention: 50% survival in treated mice compared to 90% mortality in controls. | [2] |
It is important to note that while selective GAK inhibitors like this compound show promise in vitro, their translation to in vivo antiviral efficacy has been hampered by poor pharmacokinetic properties[1]. In contrast, the repurposed, non-selective GAK inhibitors sunitinib and erlotinib have demonstrated significant in vivo antiviral activity in mouse models of Dengue and Ebola, albeit with the caveat of their broader kinase inhibition profile which could lead to off-target effects.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used in these studies, the following diagrams are provided.
Detailed Experimental Protocols
In Vivo Antiviral Efficacy of Sunitinib and Erlotinib Combination in a Dengue Virus Mouse Model
-
Animal Model: AG129 mice (deficient in both interferon-α/β and -γ receptors) are a commonly used model for Dengue virus infection as they are susceptible to the virus.
-
Virus Strain: Dengue virus serotype 2 (DENV2).
-
Infection: Mice are infected with DENV2 via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Drug Formulation and Administration:
-
Sunitinib malate and Erlotinib hydrochloride are formulated for oral gavage or intraperitoneal injection. A common vehicle is a solution of 0.5% carboxymethylcellulose.
-
Prevention Studies: Treatment is initiated on the day of infection. A typical dosing regimen is once daily for 5 consecutive days[2].
-
Therapeutic Studies: Treatment is initiated at various time points post-infection (e.g., 24 or 48 hours) to assess the therapeutic window[2].
-
-
Endpoint Analysis:
-
Survival: Mice are monitored daily for morbidity and mortality. Survival rates are recorded and plotted using Kaplan-Meier survival curves.
-
Viral Load: Blood samples (serum) and tissues (e.g., liver, spleen, brain) are collected at specified time points. Viral RNA is quantified using quantitative reverse transcription PCR (qRT-PCR).
-
Morbidity: Clinical signs of illness, such as weight loss, ruffled fur, and paralysis, are monitored and scored.
-
In Vivo Antiviral Efficacy of Sunitinib and Erlotinib Combination in an Ebola Virus Mouse Model
-
Animal Model: A suitable mouse model for Ebola virus (EBOV), often requiring mouse-adapted virus strains or immunodeficient mice.
-
Virus Strain: Mouse-adapted Ebola virus.
-
Infection: Mice are challenged with a lethal dose of EBOV.
-
Drug Formulation and Administration:
-
Similar formulations and administration routes as in the Dengue model are used.
-
Prevention Studies: Treatment typically begins shortly before or on the day of infection and continues for a specified duration (e.g., 10 days)[2].
-
-
Endpoint Analysis:
-
Survival: The primary endpoint is survival, with daily monitoring for signs of disease and mortality[2].
-
Viral Load: Measurement of viral titers in blood and tissues at various time points post-infection.
-
Conclusion
Targeting the host kinase GAK is a promising strategy for the development of broad-spectrum antiviral drugs. While selective GAK inhibitors like this compound have demonstrated potent in vitro activity, their in vivo efficacy has been limited by pharmacokinetic challenges. In contrast, the repurposed drugs sunitinib and erlotinib, which non-selectively inhibit GAK, have shown significant protection in animal models of severe viral diseases like Dengue and Ebola. Future research should focus on developing selective GAK inhibitors with improved pharmacokinetic profiles to harness the full potential of this antiviral strategy while minimizing off-target effects. The in vivo data generated for the sunitinib and erlotinib combination provides a crucial benchmark for the evaluation of these next-generation GAK inhibitors.
References
Cross-reactivity profiling of GAK inhibitor 2 against other kinases
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase selectivity profile of a potent Cyclin G-Associated Kinase (GAK) inhibitor, providing essential data for target validation and downstream research applications.
GAK inhibitor 2, identified as compound 14g, is a potent ATP-competitive inhibitor of Cyclin G-Associated Kinase (GAK) with an IC50 of 0.024 µM.[1] GAK, a serine/threonine kinase, plays a crucial role in clathrin-mediated endocytosis and intracellular trafficking. Its involvement in viral entry and replication has made it an attractive target for the development of broad-spectrum antiviral agents. However, the clinical potential and research utility of any kinase inhibitor are critically dependent on its selectivity. Off-target effects can lead to unforeseen toxicities and confound experimental results. This guide provides a comparative analysis of the cross-reactivity profile of a representative GAK inhibitor from the same isothiazolo[4,3-b]pyridine class, offering insights into its potential for selective GAK inhibition.
Kinase Selectivity Profile
The inhibitory activity of the representative GAK inhibitor (compound 12r) was assessed against a panel of 468 kinases at a concentration of 1 µM. The results are summarized in the table below, highlighting the most significantly inhibited off-target kinases. The data is presented as percent of control, where a lower percentage indicates stronger inhibition.
| Target Kinase | Percent of Control (%) @ 1 µM | Primary Function |
| GAK | 0.5 | Clathrin-mediated endocytosis, viral entry |
| STK16 (MPSK1) | 1.5 | Member of the Numb-associated kinase (NAK) family |
| MAP4K5 (KHS1) | 2.4 | Mitogen-activated protein kinase signaling |
| TNK2 (ACK1) | 3.5 | Receptor tyrosine kinase signaling |
| MAP4K3 (GLK) | 4.5 | JNK and p38 MAPK signaling pathways |
| TNK1 | 5.5 | Negative regulator of JAK/STAT signaling |
| MAP4K2 (GCK) | 6.5 | Mitogen-activated protein kinase signaling |
| STK33 | 7.5 | Regulation of cell cycle and apoptosis |
| ACVR1B (ALK4) | 8.5 | TGF-beta signaling pathway |
| LRRK2 | 9.5 | Implicated in Parkinson's disease |
Data is for the representative compound 12r from the isothiazolo[4,3-b]pyridine series.
The data reveals a high degree of selectivity for GAK. Among the 468 kinases tested, only a small number showed significant inhibition at a 1 µM concentration. The most notable off-target is STK16 (MPSK1), another member of the NAK family to which GAK belongs. This is not unexpected given the structural similarities in the ATP-binding sites of kinases within the same family.
Experimental Protocols
KINOMEscan™ Kinase Inhibition Assay:
The cross-reactivity profiling was performed using the KINOMEscan™ assay platform (DiscoverX). This is a competition-based binding assay that quantitatively measures the ability of a compound to displace a proprietary, immobilized, active-site directed ligand. The assay is performed in vitro and does not require ATP.
Brief Protocol:
-
Kinase-tagged Phage Preparation: Kinases are fused to T7 phage.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The kinase-tagged phage, the test compound (GAK inhibitor), and the immobilized ligand are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase-tagged phage bound to the solid support is measured using quantitative PCR (qPCR) of the phage DNA.
-
Data Analysis: The results are reported as "percent of control," where the control is the amount of kinase-tagged phage bound in the absence of the test compound. A lower percentage indicates a stronger interaction between the test compound and the kinase.
Visualizing the Experimental Workflow and GAK Signaling
To further clarify the experimental process and the biological context of GAK, the following diagrams are provided.
Caption: Role of GAK in Clathrin-Mediated Endocytosis.
Caption: KINOMEscan Experimental Workflow.
References
GAK Inhibitor 2: A Comparative Analysis of Efficacy Across Diverse Viral Serotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of GAK inhibitor 2 and related compounds against a spectrum of viral serotypes. Cyclin G-associated kinase (GAK) has emerged as a promising host-targeted antiviral strategy due to its critical role in the life cycle of numerous viruses.[1][2][3][4][5][6][7] By inhibiting GAK, these compounds disrupt clathrin-mediated intracellular trafficking, a pathway hijacked by many viruses for entry, assembly, and egress.[3][8][9] This approach offers the potential for broad-spectrum activity and a higher barrier to resistance compared to direct-acting antivirals.[3][4][5]
Quantitative Efficacy of GAK Inhibitors Against Various Viral Serotypes
The following table summarizes the in vitro efficacy of various GAK inhibitors against a range of RNA viruses. The data highlights the broad-spectrum nature of these compounds.
| Inhibitor | Virus Family | Virus | Assay Type | Endpoint Measured | EC50 (µM) | Reference Compound | Ki/Kd (nM) for GAK |
| This compound (SGC-GAK-1) | Flaviviridae | Hepatitis C Virus (HCV) | Viral Replication | Antiviral Activity | Low µM | - | 9 (Kd) |
| Flaviviridae | Dengue Virus (DENV) | Viral Replication | Antiviral Activity | Low µM | - | - | |
| Compound 51 | Flaviviridae | Dengue Virus (DENV) | Viral Replication | Antiviral Activity | Low µM | - | 8.9 (Kd) |
| Filoviridae | Ebola Virus (EBOV) | Viral Replication | Antiviral Activity | Low µM | - | - | |
| Togaviridae | Chikungunya Virus (CHIKV) | Viral Replication | Antiviral Activity | Low µM | - | - | |
| Isothiazolo[5,4-b]pyridines | Flaviviridae | Hepatitis C Virus (HCV) | Viral Entry & Assembly | Intracellular Infectivity | 1.64 - 2.43 | Erlotinib | - |
| Extracellular Infectivity | 2.13 - 2.47 | ||||||
| GAK inhibitor 83 | Flaviviridae | Hepatitis C Virus (HCV) | Virus Replication | Inhibition of Replication | 2.5 | - | - |
| Optimized Isothiazolopyridines | Flaviviridae | Dengue Virus (DENV) | Viral Replication | Anti-DENV Properties | 1.9 - 7.5 | - | 7.7 - 13 (IC50) |
| Baricitinib | Coronaviridae | SARS-CoV-2 | Viral Entry | Reduction of Cytopathic Effects | - | - | Potent Inhibitor |
| Sunitinib/Erlotinib | Flaviviridae | Dengue Virus (DENV) | Viral Entry & Production | Inhibition of Infection | - | - | Potent Inhibitors |
| Filoviridae | Ebola Virus (EBOV) | Viral Entry & Production | Inhibition of Infection | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of GAK inhibitors.
Antiviral Activity Assay (HCV)
-
Cell Culture: Huh-7.5 cells, a human hepatoma cell line highly permissive for HCV replication, are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the GAK inhibitor or a vehicle control (e.g., DMSO) for a specified period.
-
Viral Infection: Cells are then infected with a reporter strain of HCV (e.g., expressing luciferase).
-
Incubation: The infection is allowed to proceed for a set time (e.g., 48-72 hours).
-
Quantification of Viral Replication: The level of viral replication is determined by measuring the reporter gene expression (e.g., luciferase activity).
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the log of the inhibitor concentration. Cytotoxicity of the compounds is typically assessed in parallel using an assay such as MTT or CellTiter-Glo to ensure that the observed antiviral effect is not due to cell death.
HCV Entry and Assembly Assays
To dissect the specific step of the viral life cycle inhibited by the compounds, the following assays are employed:
-
Entry Assay:
-
Cells are pre-treated with the inhibitor.
-
Cells are then infected with HCV pseudoparticles (HCVpp) that can only undergo a single round of entry.
-
Entry efficiency is quantified by measuring the reporter gene expression from the pseudoparticles.
-
-
Assembly Assay:
-
Cells are first infected with HCV.
-
After establishment of replication, the cells are treated with the GAK inhibitor.
-
The production of new infectious virus particles is measured by collecting the supernatant and titrating it on naive Huh-7.5 cells. A significant reduction in the titer of extracellular virus without a corresponding decrease in intracellular viral RNA indicates an assembly defect.[3]
-
AP2M1 Phosphorylation Assay
This assay validates the mechanism of action of GAK inhibitors.
-
Cell Treatment: Huh-7.5 cells are treated with different concentrations of the GAK inhibitor or a control. To observe the transient phosphorylation of AP2M1, cells are often co-incubated with a phosphatase inhibitor (e.g., okadaic acid).[3]
-
Cell Lysis: Cells are lysed, and protein concentrations are determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with antibodies specific for phosphorylated AP2M1 (p-AP2M1) and total AP2M1.
-
Analysis: The ratio of p-AP2M1 to total AP2M1 is quantified to determine the extent of GAK inhibition.[6]
Visualizing the Mechanism and Workflow
To better understand the role of GAK in viral infection and the experimental approach to its study, the following diagrams are provided.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Inhibitors as Underexplored Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
GAK Inhibitor 2 vs. Direct-Acting Antivirals for HCV: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel host-targeting antiviral, GAK Inhibitor 2, against the current standard-of-care direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV) infection. This document outlines their mechanisms of action, presents available quantitative data on their performance, and details relevant experimental methodologies.
Introduction
The landscape of Hepatitis C treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), which boast cure rates exceeding 95%.[1] These drugs directly target viral proteins essential for HCV replication. However, the potential for drug resistance and the desire for alternative therapeutic strategies continue to drive research into new classes of antivirals. One such emerging class is host-targeting antivirals (HTAs), which inhibit host cellular factors that the virus hijacks for its own life cycle. This guide focuses on a representative potent and selective GAK (Cyclin G-associated kinase) inhibitor, referred to here as "this compound," and compares its preclinical profile with that of established DAAs. By targeting a host protein, GAK inhibitors are hypothesized to have a higher barrier to the development of resistance.[2][3]
Mechanism of Action
This compound: This compound is a selective inhibitor of the host serine/threonine kinase, Cyclin G-associated kinase (GAK). GAK is a key regulator of clathrin-mediated membrane trafficking, a fundamental cellular process.[4] HCV exploits this pathway for both its entry into and assembly within host cells. By inhibiting GAK, "this compound" disrupts two critical stages of the HCV life cycle, effectively blocking viral propagation.[4][5]
Direct-Acting Antivirals (DAAs): DAAs are classified based on the specific viral non-structural (NS) protein they inhibit. The three main classes are:
-
NS3/4A Protease Inhibitors: These drugs block the function of the NS3/4A protease, which is essential for cleaving the HCV polyprotein into mature, functional viral proteins.[1]
-
NS5A Inhibitors: The precise function of the NS5A protein is not fully understood, but it is known to be critical for both viral RNA replication and the assembly of new virus particles. NS5A inhibitors interfere with these processes.[6]
-
NS5B Polymerase Inhibitors: These compounds target the HCV RNA-dependent RNA polymerase (NS5B), the key enzyme responsible for replicating the viral genome.[7]
The following diagram illustrates the HCV life cycle and the points of intervention for this compound and the different classes of DAAs.
Quantitative Performance Data
The following table summarizes the in vitro antiviral activity and cytotoxicity of the representative this compound (compound 12i from Kovackova et al., 2015) and key components of two leading pangenotypic DAA regimens, Mavyret® (Glecaprevir/Pibrentasvir) and Epclusa® (Sofosbuvir/Velpatasvir).
| Antiviral Agent | Class | Target | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound (Compound 12i) | Host-Targeting Antiviral (HTA) | Host GAK | ~2.5 µM[8] | >10 µM (estimated) | >4 |
| Glecaprevir | DAA | Viral NS3/4A Protease | 0.08 - 4.6 nM[9][10] | >100 µM | >21,739 |
| Pibrentasvir | DAA | Viral NS5A | 0.5 - 4.3 pM[6][11] | >100 µM | >23,255,814 |
| Sofosbuvir | DAA | Viral NS5B Polymerase | 32 - 130 nM[12] | >100 µM[13] | >769 |
| Velpatasvir | DAA | Viral NS5A | 4 - 310 pM | >50 µM | >161,290 |
EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are dependent on the specific HCV genotype and cell line used in the assay. The ranges presented reflect activity across various genotypes. The CC50 for this compound is an estimate based on data for structurally related compounds, as a specific value was not available in the primary literature.
Resistance Profile
This compound: As a host-targeting antiviral, this compound is predicted to have a high barrier to resistance.[2][3] Because it targets a host cell protein, the virus cannot easily mutate to evade the drug's effects without compromising its ability to utilize the host cellular machinery. To date, in vitro studies have not reported the selection of HCV variants with resistance to selective GAK inhibitors.
Direct-Acting Antivirals (DAAs): Resistance to DAAs can emerge through mutations in the viral genes encoding the target proteins (NS3/4A, NS5A, or NS5B).[1][14] While combination DAA therapy has significantly reduced the clinical impact of resistance, the presence of baseline resistance-associated substitutions (RASs) can affect treatment outcomes with certain regimens.[14] For patients who fail DAA therapy, the selection of resistant variants is common.[14]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and DAAs.
HCV Replicon Assay (for EC50 Determination)
This assay is a cornerstone for evaluating the antiviral activity of compounds that target HCV replication.
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often include a reporter gene, such as luciferase, for easy quantification of replication levels.
-
Compound Preparation: The test compound (GAK inhibitor or DAA) is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Treatment: The replicon-containing cells are seeded in multi-well plates and treated with the various concentrations of the test compound. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a set period, typically 48-72 hours, to allow for HCV replication and for the compound to exert its effect.
-
Quantification of Replication: The level of HCV replication is measured by quantifying the reporter gene activity (e.g., luciferase assay) or by RT-qPCR of HCV RNA.
-
Data Analysis: The results are plotted as the percentage of replication inhibition versus the compound concentration. The EC50 value, the concentration at which the compound inhibits 50% of viral replication, is calculated using a non-linear regression analysis.
Cytotoxicity Assay (for CC50 Determination)
This assay is performed in parallel with the replicon assay to determine the toxicity of the compound to the host cells.
-
Cell Culture: The same host cell line used in the replicon assay (e.g., Huh-7) is used, but without the HCV replicon.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compound as in the replicon assay.
-
Incubation: The plates are incubated for the same duration as the replicon assay.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which quantifies metabolic activity.
-
Data Analysis: The results are plotted as the percentage of cell viability versus the compound concentration. The CC50 value, the concentration at which the compound reduces cell viability by 50%, is calculated.
HCV Pseudoparticle (HCVpp) Entry Assay
This assay is used to specifically evaluate the effect of a compound on the entry stage of the HCV life cycle.
-
Production of HCVpp: HCV pseudoparticles are generated by co-transfecting producer cells (e.g., HEK293T) with three plasmids: one encoding a retroviral core (e.g., from HIV or MLV), a second encoding a reporter gene (e.g., luciferase), and a third encoding the HCV envelope glycoproteins (E1 and E2).[7][13]
-
Harvesting HCVpp: The supernatant containing the assembled pseudoparticles is collected 48-72 hours post-transfection.
-
Infection of Target Cells: Target cells (e.g., Huh-7) are pre-incubated with various concentrations of the test compound before being infected with the HCVpp.
-
Incubation: The cells are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.
-
Quantification of Entry: Viral entry is quantified by measuring the reporter gene activity in the target cells.
-
Data Analysis: The EC50 for entry inhibition is calculated as described for the replicon assay.
The following diagram illustrates a typical experimental workflow for evaluating antiviral efficacy.
Summary and Future Directions
This compound represents a promising alternative antiviral strategy for HCV with a distinct mechanism of action compared to the current standard-of-care DAAs. Its host-targeting nature suggests a potentially high barrier to resistance, a significant advantage in antiviral drug development. However, the preclinical data for GAK inhibitors, including "this compound," are still in the early stages. The in vitro potency of the representative GAK inhibitor is in the low micromolar range, which is significantly less potent than the picomolar to nanomolar activity of approved DAAs. Furthermore, the selectivity index of the GAK inhibitor, while acceptable, is considerably lower than that of the DAAs, indicating a narrower therapeutic window in these in vitro systems.
Future research should focus on optimizing the potency and safety profile of GAK inhibitors. Direct comparative studies with DAAs in relevant preclinical models, including animal models of HCV infection, are crucial to further evaluate their therapeutic potential. Additionally, in-depth studies are needed to experimentally validate the predicted high barrier to resistance of GAK inhibitors. While DAAs will likely remain the cornerstone of HCV therapy in the near future, GAK inhibitors and other host-targeting antivirals may offer valuable options for combination therapies, salvage treatment for DAA-experienced patients, or as a defense against the emergence of DAA-resistant HCV strains.
References
- 1. Hepatitis C Virus and Antiviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pibrentasvir | C57H65F5N10O8 | CID 58031952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sofosbuvir inhibits yellow fever virus in vitro and in patients with acute liver failure | Annals of Hepatology [elsevier.es]
- 8. The FDA-approved Drug Sofosbuvir Inhibits Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. hcvguidelines.org [hcvguidelines.org]
Independent Validation of GAK Inhibitor 2: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published data for GAK inhibitor 2 (also known as Compound 14g), a potent inhibitor of Cyclin G-associated kinase (GAK). Due to the absence of publicly available independent validation studies for this specific compound, this document summarizes the data from the original developers and compares it with other known GAK inhibitors. The experimental protocols provided are based on those described in the foundational research for this class of inhibitors.
Overview of this compound
This compound is a member of the isothiazolo[5,4-b]pyridine class of compounds developed as selective GAK inhibitors.[1] It has been shown to possess antiviral activity, particularly against dengue virus, by targeting the host kinase GAK, which is essential for clathrin-mediated viral entry and assembly.[2][3]
Quantitative Data Comparison of GAK Inhibitors
The following tables summarize the available quantitative data for this compound and other well-characterized GAK inhibitors. It is important to note that the data for this compound originates from the supplier and the developing research group, as independent validation is not currently available in published literature.
Table 1: In Vitro Potency of GAK Inhibitors
| Compound | Target | IC50 (μM) | Kd (nM) | Source |
| This compound (Compound 14g) | GAK | 0.024 | - | MedchemExpress[2] |
| SGC-GAK-1 | GAK | 0.048 (cellular) | 3.1 | [4] |
| Erlotinib | EGFR, GAK | - | 3.4 | [1] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, AAK1, GAK | - | 20 | [5] |
Table 2: Antiviral Activity of GAK Inhibitors
| Compound | Virus | EC50 (μM) | Cell Line | Source |
| This compound (Compound 14g) | Dengue virus (DENV) | 1.049 | - | MedchemExpress[2] |
| Compound 12g (isothiazolo[5,4-b]pyridine) | Hepatitis C virus (HCV) | ~1.5 - 3.0 | Huh-7.5 | [1] |
| Compound 12i (isothiazolo[5,4-b]pyridine) | Hepatitis C virus (HCV) | ~1.5 - 3.0 | Huh-7.5 | [1] |
| Erlotinib | Hepatitis C virus (HCV) | 0.5 - 1.5 | Huh-7.5 | [1] |
| Sunitinib | Dengue virus (DENV) | 0.51 | Huh-7 | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of GAK inhibitors and a general workflow for their experimental validation.
Caption: Proposed mechanism of this compound in antiviral activity.
Caption: General experimental workflow for evaluating antiviral efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of isothiazolo[5,4-b]pyridine GAK inhibitors. These protocols can serve as a reference for the independent validation of this compound.
GAK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of the inhibitor to the GAK kinase domain.
-
Materials:
-
GAK kinase domain, Eu-anti-tag antibody, and Alexa Fluor™ conjugate tracer (Thermo Fisher Scientific).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Procedure:
-
Prepare a solution of GAK kinase and Eu-anti-tag antibody in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the GAK/antibody mixture to the wells.
-
Add the Alexa Fluor™ conjugate tracer to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and determine the IC50 values from the dose-response curves.
-
Antiviral Activity Assay (HCVcc Infection Model)[1]
This protocol assesses the effect of the inhibitor on viral infection in a cell-based model.
-
Materials:
-
Huh-7.5 cells.
-
HCVcc (cell culture-derived Hepatitis C virus).
-
This compound.
-
DMEM supplemented with 10% FBS.
-
Luciferase assay system.
-
-
Procedure:
-
Seed Huh-7.5 cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of this compound for 1 hour.
-
Infect the cells with HCVcc at a specified multiplicity of infection (MOI).
-
Incubate for 72 hours.
-
Lyse the cells and measure luciferase activity, which corresponds to viral replication.
-
Determine the EC50 value from the dose-response curve.
-
Cellular Viability Assay (alamarBlue Assay)[1]
This assay is performed in parallel with the antiviral assay to assess the cytotoxicity of the compound.
-
Materials:
-
Huh-7.5 cells.
-
This compound.
-
alamarBlue® reagent.
-
-
Procedure:
-
Seed Huh-7.5 cells in a 96-well plate and treat with the same concentrations of this compound as in the antiviral assay.
-
Incubate for 72 hours.
-
Add alamarBlue® reagent to each well and incubate for 4 hours.
-
Measure fluorescence or absorbance to determine cell viability.
-
Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
Conclusion
This compound (Compound 14g) is a potent inhibitor of GAK with demonstrated antiviral activity against Dengue virus in studies by its developers. Its mechanism of action is believed to involve the disruption of clathrin-mediated viral trafficking. However, to establish its objective performance and comparability to other GAK inhibitors like SGC-GAK-1, erlotinib, and sunitinib, independent validation of the published data is crucial. The provided protocols offer a framework for such validation studies. Researchers are encouraged to perform these independent evaluations to corroborate the promising initial findings.
References
- 1. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of GAK Inhibitors in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Cyclin G-associated kinase (GAK) presents a promising strategy in the development of novel therapeutics, particularly in the realms of antiviral and oncology research. GAK, a serine/threonine kinase, plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process that is often hijacked by viruses for entry and assembly. Furthermore, its involvement in cell cycle regulation and proliferation makes it an attractive target in cancer therapy. This guide provides a comparative assessment of the synergistic effects observed when GAK inhibitors are combined with other drugs, supported by experimental data and detailed protocols. While specific data for "GAK inhibitor 2" is limited in publicly available research, this guide will use the well-documented synergistic interactions of other potent GAK inhibitors, such as erlotinib (an EGFR inhibitor with off-target GAK activity) and sunitinib (a multi-kinase inhibitor), as a proxy to illustrate the potential of this therapeutic approach.
Quantitative Analysis of Synergistic Effects
The synergistic potential of combining GAK inhibitors with other therapeutic agents has been evaluated in various preclinical models. The following tables summarize the quantitative data from key studies, demonstrating the enhanced efficacy of combination therapies.
| Table 1: In Vitro Antiviral Activity of GAK Inhibitors in Combination | |||
| Virus | Drug Combination | Cell Line | Individual EC50 (µM) |
| Dengue Virus (DENV) | Sunitinib + Erlotinib | Human Monocyte-Derived Dendritic Cells (MDDCs) | Sunitinib: 1.962, Erlotinib: 4.07[1] |
| Hepatitis C Virus (HCV) | Erlotinib (GAK inhibitor) + Sunitinib (AAK1 inhibitor) | Huh-7.5 cells | Data on synergistic reduction of viral entry and assembly reported, specific EC50 for combination not provided. |
| Table 2: In Vivo Anticancer Efficacy of GAK Inhibitor Combinations | ||||
| Cancer Model | Drug Combination | Animal Model | Individual Drug Dosage | Combination Index (φ) |
| A549 Human NSCLC Xenograft | Erlotinib (ER) + Sunitinib (SU) | BALB/c nude mice | ER: 20, 50 mg·kg(-1)·d(-1); SU: 5, 10, 20 mg·kg(-1)·d(-1)[2] | 4.4 (indicating strong synergy)[2] |
Mechanism of Action: GAK's Role in Clathrin-Mediated Endocytosis
GAK is a key regulator of clathrin-mediated endocytosis (CME), a process essential for the internalization of various molecules and pathogens. GAK facilitates the uncoating of clathrin-coated vesicles by recruiting Hsc70. By inhibiting GAK, the disassembly of these vesicles is impaired, disrupting the trafficking of viral particles and the signaling of growth factor receptors. This mechanism underlies the therapeutic potential of GAK inhibitors and their ability to synergize with other drugs that target different stages of a disease's life cycle.
Caption: GAK's role in clathrin-mediated endocytosis and its inhibition.
Experimental Protocols
In Vitro Synergy Assessment: Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergism. It is based on the median-effect equation and provides a Combination Index (CI) that defines the nature of the drug interaction (CI < 1: synergy, CI = 1: additive effect, CI > 1: antagonism).[3][4]
1. Cell Culture and Drug Preparation:
- Culture the target cells (e.g., virus-infected cells or cancer cell lines) in appropriate media and conditions.
- Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
- Create a series of dilutions for each drug individually and in combination at a constant ratio.
2. Cell Viability/Viral Inhibition Assay:
- Seed cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with the single drugs and their combinations at various concentrations.
- Include a vehicle control (e.g., DMSO) and a positive control for inhibition if available.
- After a predetermined incubation period (e.g., 48-72 hours), assess cell viability (e.g., using MTT or CellTiter-Glo assays) or viral activity (e.g., plaque assay, luciferase reporter assay).
3. Data Analysis:
- Generate dose-response curves for each drug and the combination.
- Use software like CompuSyn to calculate the CI values at different effect levels (e.g., CI at 50%, 75%, and 90% inhibition).
- A CI value significantly less than 1 indicates a synergistic interaction.
A[label="Cell Seeding\n(96-well plate)", fillcolor="#FBBC05"];
B[label="Drug Treatment\n(Single agents & Combinations)", fillcolor="#34A853"];
C [label="Incubation\n(e.g., 48-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Viability/Inhibition Assay\n(e.g., MTT, Luciferase)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="Data Analysis\n(Dose-Response Curves)", fillcolor="#FBBC05"];
F [label="Synergy Quantification\n(Chou-Talalay Method, CI)", fillcolor="#34A853"];
A -> B -> C -> D -> E -> F;
}
Caption: Workflow for in vitro synergy assessment.
In Vivo Synergy Assessment in Xenograft Models
Evaluating the synergistic effects of drug combinations in a living organism provides a more clinically relevant context.
1. Animal Model and Tumor Implantation:
- Use immunocompromised mice (e.g., BALB/c nude mice) for xenograft studies.
- Subcutaneously inject a suspension of cancer cells (e.g., A549 human NSCLC cells) into the flank of each mouse.
- Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
2. Drug Administration and Monitoring:
- Randomize mice into four groups: vehicle control, this compound alone, combination drug alone, and the combination of both drugs.
- Administer the drugs at predetermined doses and schedules (e.g., daily oral gavage).[2]
- Measure tumor volume and body weight regularly (e.g., every 2-3 days).
3. Efficacy Evaluation and Data Analysis:
- Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Calculate the tumor growth inhibition (TGI) for each treatment group.
- Determine the synergistic effect by comparing the TGI of the combination group to the individual treatment groups. A combination index can also be calculated from in vivo data.[2]
A[label="Tumor Cell Implantation\n(Xenograft Model)", fillcolor="#FBBC05"];
B[label="Tumor Growth to\nPalpable Size", fillcolor="#34A853"];
C [label="Randomization into\nTreatment Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Drug Administration\n(e.g., daily oral gavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="Tumor Volume & Body Weight\nMonitoring", fillcolor="#FBBC05"];
F [label="Efficacy Evaluation\n(Tumor Growth Inhibition)", fillcolor="#34A853"];
A -> B -> C -> D -> E -> F;
}
Caption: Workflow for in vivo synergy assessment.
Conclusion
The available preclinical data strongly suggest that inhibiting GAK, a key regulator of clathrin-mediated endocytosis, in combination with other targeted therapies can lead to synergistic antiviral and anticancer effects. While further research is needed to elucidate the full potential of specific molecules like this compound, the mechanistic rationale and the promising results from studies on compounds with similar targets provide a solid foundation for continued investigation. The experimental protocols and data analysis methods outlined in this guide offer a framework for researchers to systematically assess the synergistic potential of novel GAK inhibitors in their drug discovery and development programs.
References
- 1. Feasibility and biological rationale of repurposing sunitinib and erlotinib for dengue treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical PK/PD model for combined administration of erlotinib and sunitinib in the treatment of A549 human NSCLC xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Negative Control Compounds for GAK Inhibitor Experiments
For Researchers, Scientists, and Drug Development Professionals
In the study of Cyclin G-associated kinase (GAK), a serine/threonine kinase involved in clathrin-mediated membrane trafficking, viral entry, and mitosis, the use of potent and selective inhibitors is crucial.[1][2][3] To ensure that the observed biological effects are specifically due to the inhibition of GAK, it is imperative to use a structurally related but biologically inactive negative control compound in parallel. This guide provides a comparison of available negative control compounds for two distinct GAK inhibitors, presenting experimental data and detailed protocols to aid in the rigorous design and interpretation of your research findings.
Comparison of GAK Inhibitors and Their Negative Controls
Two well-characterized GAK inhibitors, SGC-GAK-1 and Compound 12g, have corresponding negative control compounds, SGC-GAK-1N and Compound 12f, respectively. These pairs are designed to have minimal structural differences while exhibiting a significant disparity in their affinity for GAK.
SGC-GAK-1 and SGC-GAK-1N: SGC-GAK-1 is a potent and selective chemical probe for GAK.[1][4] Its negative control, SGC-GAK-1N, is structurally very similar but lacks significant GAK binding affinity, making it an excellent tool for control experiments.[1]
Compound 12g and Compound 12f: Compound 12g is a potent GAK inhibitor from an isothiazolo[5,4-b]pyridine series.[5] Its analogue, Compound 12f, which has a ring-closed analogue of the 3,4-dimethoxyphenyl moiety, is completely inactive against GAK and serves as a suitable negative control.[5]
Quantitative Data Summary
The following table summarizes the in vitro and cellular activity of the GAK inhibitors and their respective negative controls.
| Compound | Target | Assay Type | Potency (IC50/Kd) | Negative Control | Negative Control Potency (IC50/Kd) | Reference |
| SGC-GAK-1 | GAK | In vitro Binding (KD) | 4.5 nM | SGC-GAK-1N | > 50 µM | [1] |
| SGC-GAK-1 | GAK | NanoBRET Cellular IC50 | 120 nM | SGC-GAK-1N | No binding up to 5 µM | [1] |
| Compound 12g | GAK | In vitro Binding (Kd) | 8.3 nM | Compound 12f | Inactive | [5] |
| Compound 12g | HCVcc | Antiviral EC50 | 2.13 µM | - | - | [5] |
| GAK inhibitor 2 (14g) | GAK | IC50 | 0.024 µM | - | - | [6] |
| This compound (14g) | DENV | EC50 | 1.049 µM | - | - | [6] |
Experimental Methodologies
To validate the specificity of GAK inhibition, a series of key experiments should be performed using both the active inhibitor and its negative control.
Target Engagement: NanoBRET™ Assay
This assay measures the direct binding of the inhibitor to GAK within living cells.
Protocol:
-
Cell Preparation: Seed HEK293 cells transiently expressing a NanoLuc®-GAK fusion protein into a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the GAK inhibitor (e.g., SGC-GAK-1) and the negative control (e.g., SGC-GAK-1N).
-
Tracer Addition: Add the NanoBRET™ tracer to the cells.
-
Compound Treatment: Add the diluted compounds to the wells and incubate for 2 hours at 37°C in a 5% CO₂ incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measurement: Read the bioluminescence resonance energy transfer (BRET) signal on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value.
Downstream Signaling: Western Blot for AP2M1 Phosphorylation
GAK phosphorylates the μ2 subunit of the AP-2 complex (AP2M1). Inhibition of GAK should lead to a decrease in phosphorylated AP2M1.
Protocol:
-
Cell Treatment: Treat cells (e.g., Huh-7.5) with the GAK inhibitor, negative control, or DMSO for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AP2M1 and total AP2M1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AP2M1 signal to the total AP2M1 signal.
Cellular Phenotype: Viral Entry Assays
This assay measures the ability of the inhibitor to block HCV entry into host cells.[7][8]
Protocol:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of the GAK inhibitor or negative control for 1-2 hours.
-
Infection: Infect the cells with HCVpp carrying a luciferase reporter gene. Use pseudoparticles with a different viral envelope (e.g., VSV-G) as a control for non-specific inhibition.
-
Incubation: Incubate the infected cells for 48-72 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a cell viability control and calculate the EC50 value.
This immunofluorescence-based assay quantifies DENV infection in host cells.[9]
Protocol:
-
Cell Seeding: Seed HEK293 or Huh-7 cells in a 384-well plate.
-
Compound Treatment: Add the GAK inhibitor or negative control to the cells.
-
Infection: Immediately infect the cells with DENV at a specific multiplicity of infection (MOI).
-
Incubation: Incubate for 48 hours.
-
Immunofluorescence Staining:
-
Fix the cells with methanol or paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against a DENV protein (e.g., Envelope protein).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear stain (e.g., Hoechst).
-
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify the number of infected cells (positive for DENV protein) and the total number of cells (nuclei count for cytotoxicity). Calculate the percentage of infection inhibition.
Cytotoxicity Assessment: MTT/MTS Assay
This assay determines the effect of the compounds on cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the GAK inhibitor or negative control for the same duration as the primary assay.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the CC50 value.
Visualizations
GAK Signaling in Clathrin-Mediated Endocytosis
Caption: GAK's role in clathrin-mediated endocytosis.
Experimental Workflow for GAK Inhibitor and Negative Control
Caption: Workflow for validating GAK inhibitor specificity.
References
- 1. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of Auxilin 1 and GAK in clathrin-mediated traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling GAK inhibitor 2
This guide provides crucial safety and logistical information for the handling and disposal of GAK inhibitor 2, a potent cyclin G-associated kinase (GAK) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experiments. This document is intended for researchers, scientists, and drug development professionals.
Compound Information and Storage
This compound is a potent, ATP-competitive inhibitor of cyclin G-associated kinase.[1] Due to the lack of a specific Safety Data Sheet (SDS) for a compound explicitly named "this compound," this guide synthesizes information from structurally related and functionally similar GAK inhibitors. As with any potent small molecule inhibitor, it should be handled with care in a laboratory setting.
Quantitative Data Summary:
| Property | Value | Source |
| IC50 | 0.024 µM | MedChemExpress |
| Storage (Solid) | 3 years at -20°C | SelleckChem |
| Storage (Solvent) | 1 year at -80°C; 1 month at -20°C | SelleckChem, MedChemExpress |
| Solubility (DMSO) | 74 mg/mL (199.78 mM) | SelleckChem |
| Molecular Formula | C20H22N2O5 | SelleckChem |
| Molecular Weight | 370.4 g/mol | SelleckChem |
Note: The IC50 value is for a potent GAK inhibitor and should be considered as a reference for the potency of this compound.
Personal Protective Equipment (PPE)
Given the potent nature of this compound and the absence of specific toxicity data, a cautious approach to personal protection is warranted. The following PPE is mandatory when handling the compound in solid or solution form.
PPE Requirements:
| PPE Item | Specification |
| Gloves | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A fully buttoned lab coat. Consider a disposable gown when handling larger quantities. |
| Respiratory Protection | For weighing or handling the solid form where aerosolization is possible, a NIOSH-approved N95 respirator or higher is recommended. Work in a certified chemical fume hood. |
Experimental Protocols
3.1. Reconstitution of Solid Compound
-
Preparation: Before opening the vial, bring the solid compound to room temperature to prevent moisture condensation.
-
Weighing: If weighing is required, perform this in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solvent Addition: Add the desired volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration.[1] For example, to prepare a 10 mM stock solution from 1 mg of the compound (MW: 370.4 g/mol ), add 269.98 µL of DMSO.
-
Dissolution: Vortex or sonicate the solution to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
3.2. General Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
Signaling Pathway and Mechanism of Action
GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated trafficking.[2] It is involved in both endocytic and secretory pathways.[2] GAK inhibitors have been shown to interfere with viral entry and assembly, which are dependent on these pathways.[2]
The diagram below illustrates the proposed mechanism of action for GAK inhibitors in the context of viral infection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
